molecular formula C6H14O2Si B096023 Trimethylsilyl propionate CAS No. 16844-98-7

Trimethylsilyl propionate

Cat. No.: B096023
CAS No.: 16844-98-7
M. Wt: 146.26 g/mol
InChI Key: QVSRWXFOZLIWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl propionate is a useful research compound. Its molecular formula is C6H14O2Si and its molecular weight is 146.26 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethylsilyl propionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethylsilyl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSRWXFOZLIWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168568
Record name Silanol, trimethyl-, propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16844-98-7
Record name Silanol, trimethyl-, propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, trimethyl-, propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl Propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Trimethylsilyl propionate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Trimethylsilyl Propionate and its Derivatives in Research Applications

Introduction

Trimethylsilyl propionate is a versatile organosilicon compound that holds distinct roles in chemical synthesis and analytical sciences. While its ester form, trimethylsilyl propionate, serves as a valuable silylating agent, a closely related derivative, 3-(trimethylsilyl)propionic acid and its sodium salt (commonly known as TSP), is indispensable as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for aqueous samples.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the chemical properties, practical applications, and critical handling considerations for these compounds. We will dissect the causality behind their utility, from the reactive nature of the ester to the stable, precise reference signal provided by the acid/salt in complex biological and chemical matrices.

Section 1: Core Chemical Properties of Trimethylsilyl Propionate (The Ester)

Trimethylsilyl propionate (TMSP-ester) is primarily utilized as a chemical intermediate and a silylating agent in organic synthesis.[4] Its core function is to introduce a trimethylsilyl group onto a target molecule, a process that can protect functional groups or enhance the volatility of compounds for analytical procedures like gas chromatography.[4][5]

Molecular Structure and Physicochemical Data

The TMSP-ester consists of a propionate group linked to a trimethylsilyl (TMS) moiety through an oxygen atom. This structure imparts specific chemical characteristics that are summarized below.

Table 1: Physicochemical Properties of Trimethylsilyl Propionate

PropertyValueSource(s)
Synonyms Propionic acid, trimethylsilyl ester; Trimethylsilyl propanoate[4][5]
CAS Number 16844-98-7[4]
Molecular Formula C₆H₁₄O₂Si[1][4]
Molecular Weight 146.26 g/mol [1][4]
Appearance Colorless clear liquid[4][6]
Density 0.88 g/mL[4]
Boiling Point 122 °C[4][6]
Flash Point 19 °C[6]
Solubility Soluble in organic solvents (e.g., ether, dichloromethane); insoluble in water[5]
Reactivity and Role as a Silylating Agent

The silicon-oxygen bond in TMSP-ester is susceptible to cleavage by nucleophiles, most notably water. This reactivity is the basis of its function as a silylating agent for protecting hydroxyl and carboxylic acid groups. The causality behind this application is twofold:

  • Protection: By converting a polar -OH or -COOH group into a non-polar -OSi(CH₃)₃ ether or ester, the functional group is masked from participating in unwanted side reactions during a multi-step synthesis.[4]

  • Volatility Enhancement: The resulting silylated derivative is significantly more volatile and thermally stable, making it amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[4]

The compound is relatively stable under standard anhydrous conditions but should be handled with care, as it can react with moisture and strong acids or bases.[5]

Diagram 1: Hydrolysis of Trimethylsilyl Propionate TMSP Trimethylsilyl Propionate (Ester) Products 3-(Trimethylsilyl)propionic Acid + Trimethylsilanol TMSP->Products Hydrolysis H2O Water (H₂O) (Moisture) H2O->Products

Caption: Hydrolysis pathway of TMSP-ester.

Section 2: The Indispensable NMR Standard: 3-(trimethylsilyl)propionic acid (TSP)

While TMSP-ester has its role in synthesis, the compound most researchers associate with the "TMSP" or "TSP" acronym is its hydrolyzed form, 3-(trimethylsilyl)propionic acid, and its corresponding sodium salt. It is this water-soluble derivative, often deuterated, that has become a gold standard for NMR spectroscopy in aqueous media.[1][2][3]

From Ester to NMR Standard: A Critical Distinction

The TMSP-ester is unsuitable as an internal NMR standard in aqueous solutions due to its poor water solubility and its reactivity with water.[5] The sodium salt of the acid, however, is highly soluble and chemically inert under typical NMR conditions.[7][8] The most commonly used variant is the deuterated form, sodium 3-(trimethylsilyl)-2,2,3,3-d4-propionate (TSP-d4), which eliminates potential interfering signals from the propionate backbone in ¹H NMR.[9]

Caption: Comparison of TMSP-ester and its water-soluble sodium salt.

Physicochemical Properties of TSP Sodium Salt (TSP-d4)

The sodium salt is a white, solid powder that is stable under normal conditions but is hygroscopic.[8][10]

Table 2: Physicochemical Properties of TSP-d4 Sodium Salt

PropertyValueSource(s)
Synonyms Sodium 3-(trimethylsilyl)[2,2,3,3-²H₄]propionate; TSP-d4[10][11]
CAS Number 24493-21-8[10][12]
Molecular Formula C₆H₉D₄NaO₂Si[10]
Molecular Weight 172.27 g/mol [10][11]
Appearance White powder/solid[10]
pH 7.0 - 9.0 (1% in solution)[13]
Solubility Soluble in water[7][8]
Stability Stable under normal conditions; hygroscopic[8][10]
The Causality of an Effective NMR Standard

TSP is an authoritative reference for several reasons, each grounded in its molecular properties:

  • Sharp, Unambiguous Signal: The nine protons of the trimethylsilyl group are chemically equivalent, producing a single, sharp resonance peak that is easily identified.

  • Reference Point: By international convention, this peak is defined as 0.00 ppm in the ¹H NMR spectrum, providing a universal calibration point.

  • Chemical Inertness: The TMS group is generally non-reactive and its signal appears in a region of the spectrum (0 ppm) that is typically free from signals of most organic and biological molecules, minimizing spectral overlap.

  • Aqueous Solubility: Its high solubility in D₂O makes it the standard of choice for studying biological samples, metabolites, and pharmaceuticals in their native aqueous environment.[1][2]

Section 3: Practical Application & Experimental Protocols

The trustworthiness of experimental results, particularly in quantitative NMR (qNMR), relies on the meticulous preparation of the internal standard.

Protocol: Preparation of a 10 mM Stock Solution of TSP-d4

This protocol describes a self-validating system for preparing a standard solution for NMR analysis.

Materials:

  • Sodium 3-(trimethylsilyl)-2,2,3,3-d4-propionate (TSP-d4) (≥98.0% purity)[13]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Analytical balance

  • 10 mL volumetric flask (Class A)

  • Pipettes

Procedure:

  • Weighing (The "Why"): Accurately weigh approximately 1.723 mg of TSP-d4 using an analytical balance. Causality: Precision in mass is paramount for an accurate final concentration, which is the foundation of quantitative analysis.

  • Dissolution: Carefully transfer the weighed TSP-d4 into the 10 mL volumetric flask. Add approximately 8 mL of D₂O.

  • Mixing: Gently swirl the flask until the TSP-d4 is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.

  • Dilution to Volume: Once dissolved, add D₂O dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution. Causality: Inadequate mixing is a common source of error, leading to concentration gradients within the solution.

  • Storage: Transfer the solution to a clean, labeled vial and store at 2-8°C. The solution is stable for several months if stored properly.

Protocol: Sample Preparation for NMR using TSP-d4

Diagram 3: NMR Sample Preparation Workflow start Start: Prepare Analyte Solution in D₂O-based buffer add_tsp Add precise volume of TSP-d4 stock solution (e.g., 50 µL of 10 mM stock) start->add_tsp mix Vortex gently to ensure homogenous mixture add_tsp->mix transfer Transfer final mixture to NMR tube mix->transfer acquire Acquire NMR Spectrum transfer->acquire

Caption: A typical workflow for preparing an NMR sample with TSP-d4.

Section 4: Safety, Handling, and Disposal

Both TMSP-ester and the TSP sodium salt require careful handling in a laboratory setting.

  • Engineering Controls: Always handle these chemicals in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[10][12]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber).[12][14] A lab coat should be worn to prevent skin contact.

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust (for TSP salt) or vapors (for TMSP-ester).[14] Wash hands thoroughly after handling.[12]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[10][12] Both compounds are sensitive to moisture (hygroscopic) and should be protected from atmospheric humidity.[8][10] They are incompatible with strong oxidizing agents.[8][10][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Trimethylsilyl propionate and its acid/salt derivative are fundamentally different in their application yet equally important in their respective fields. The ester is a reactive tool for the synthetic chemist, enabling protection and derivatization. In contrast, the sodium salt of its corresponding acid, TSP, is a pillar of analytical chemistry, providing the stable, reliable, and universally accepted reference point required for high-quality NMR spectroscopy in aqueous systems. A thorough understanding of their distinct chemical properties is essential for their safe handling and effective application in research and development.

References

  • Chem-Impex. (n.d.). Trimethylsilyl propionate. Retrieved February 1, 2026, from [Link]

  • Chemdox. (2025). Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (2024). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 3-(Trimethylsilyl)propionic acid. Retrieved February 1, 2026, from [Link]

  • Gelest, Inc. (2016). 3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. Retrieved February 1, 2026, from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-(Trimethylsilyl)propionic acid-d4 sodium salt. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Sodium 3-(trimethylsilyl)propionate. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Trimethylsilylpropanoic acid. Retrieved February 1, 2026, from [Link]

  • Google Patents. (1973). US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate.
  • Carl ROTH. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). Retrieved February 1, 2026, from [Link]

Sources

TMSP molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 3-(Trimethoxysilyl)propyl Methacrylate (TMSP)

Introduction

3-(Trimethoxysilyl)propyl methacrylate, commonly referred to as TMSP, is a bifunctional organosilane that serves as a pivotal molecular bridge in advanced materials science. Its unique structure, possessing both a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, allows it to form durable covalent bonds between organic polymers and inorganic substrates. This dual functionality makes TMSP an indispensable coupling agent in fields ranging from dental composites and adhesives to the surface modification of nanoparticles for targeted drug delivery.

A precise understanding of TMSP's molecular weight is fundamental to its application. It governs stoichiometric calculations for synthesis and surface modification, influences the physical properties of resulting composites, and serves as a primary identifier in quality control and regulatory compliance. This guide provides a comprehensive examination of the molecular weight of TMSP, grounded in its chemical structure and validated through modern analytical techniques. As a self-validating document, it details not only the core physicochemical properties but also the experimental workflows required to confirm its identity and purity, ensuring researchers and drug development professionals can employ this versatile molecule with confidence.

Section 1: Core Molecular Properties of TMSP

The identity and physical characteristics of TMSP are derived directly from its molecular formula and structure. The molecule is comprised of a central silicon atom bonded to three methoxy groups and a propyl chain, which in turn is ester-linked to a methacrylate group.

The molecular weight is calculated by summing the atomic weights of all constituent atoms in its empirical formula, C₁₀H₂₀O₅Si. This theoretical value is the cornerstone for all quantitative work involving TMSP.

Table 1: Chemical Identifiers for TMSP

Identifier Value
IUPAC Name 3-trimethoxysilylpropyl 2-methylprop-2-enoate[1][2][3]
Common Acronym TMSP, TMSPMA, MPS
CAS Number 2530-85-0[1][2][4]

| Molecular Formula | C₁₀H₂₀O₅Si[1][2][3][4] |

Table 2: Physicochemical Properties of TMSP

Property Value Source
Molecular Weight 248.35 g/mol [1][3][4][5][6]
Exact Mass 248.1080 g/mol [3]
Appearance Colorless, clear liquid [2]
Density 1.045 g/mL at 25 °C [3][6]
Boiling Point 190 °C [3][6]

| Solubility | Soluble in acetone, benzene, methanol, and hydrocarbons. Insoluble in water, but hydrolyzes. |[1] |

Section 2: The Significance of TMSP's Bifunctional Structure

The utility of TMSP stems from its two distinct reactive centers, which allow it to act as a chemical linker. The diagram below illustrates these two key domains.

TMSP_Functionality cluster_TMSP TMSP Molecule cluster_organic Organic Reactivity cluster_inorganic Inorganic Reactivity TMSP Propyl Linker -CH₂-CH₂-CH₂- Silane Trimethoxysilyl Group -Si(OCH₃)₃ TMSP->Silane Covalent Si-C Bond Methacrylate Methacrylate Group -O-C(=O)-C(CH₃)=CH₂ Methacrylate->TMSP Covalent Ester Bond Polymer Organic Polymer (e.g., PMMA) Methacrylate->Polymer Polymerization Substrate Inorganic Substrate (e.g., Glass, Silica) Silane->Substrate Hydrolysis & Condensation

TMSP's dual chemical functionality.
  • The Trimethoxysilyl Group (Inorganic Reactivity) : This is the silicon-containing end of the molecule. In the presence of water, the three methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol intermediates (Si-OH) and methanol as a byproduct[7]. This reaction is the critical first step for bonding to inorganic materials. The newly formed silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Si)[1]. The rate of hydrolysis is highly dependent on pH, increasing significantly under both acidic and basic conditions[1][3][8].

  • The Methacrylate Group (Organic Reactivity) : This end of the molecule is an unsaturated ester. The carbon-carbon double bond makes it readily available to participate in free-radical polymerization reactions[1]. This allows TMSP to copolymerize with a wide range of organic monomers (e.g., acrylates, styrenes), effectively integrating it into a polymer chain. This covalent linkage ensures strong adhesion between the inorganic substrate and the organic polymer matrix.

Section 3: Experimental Determination and Verification

While the theoretical molecular weight is a calculated constant, its experimental verification is essential for confirming the identity, purity, and stability of a TMSP sample. Mass spectrometry provides direct measurement of the molecular mass, while NMR spectroscopy offers an unparalleled method for structural confirmation, thereby validating the molecular formula from which the weight is derived.

Method 1: Mass Spectrometry (MS)

Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound. It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z). For a singly charged molecular ion, this value directly corresponds to the molecular mass. Gas Chromatography (GC) is an ideal separation technique to couple with MS for analyzing volatile liquids like TMSP, ensuring that a pure compound enters the mass spectrometer.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Analysis Prep Dilute TMSP in a volatile organic solvent (e.g., Hexane, Ethyl Acetate) GC_Inject Inject sample into GC Prep->GC_Inject Introduce sample GC_Column Separate TMSP from impurities in a heated capillary column GC_Inject->GC_Column Vaporize & carry Ionize Ionize eluting TMSP (e.g., Electron Ionization) GC_Column->Ionize Transfer pure TMSP Analyze Separate ions by mass-to-charge ratio (m/z) in a mass analyzer Ionize->Analyze Detect Detect ions and generate mass spectrum Analyze->Detect

Workflow for GC-MS analysis of TMSP.

Experimental Protocol: GC-MS Analysis of TMSP

  • Sample Preparation: Prepare a dilute solution of TMSP (approx. 100 µg/mL) in a volatile solvent such as ethyl acetate or hexane.

  • GC Injection: Inject 1 µL of the prepared solution into the GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms).

  • Chromatographic Separation: Use a temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. Helium is typically used as the carrier gas.

  • Ionization: As TMSP elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) at 70 eV is a standard method.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, producing a mass spectrum. The spectrum is a plot of relative intensity versus m/z.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the total mass, NMR spectroscopy confirms the molecular structure. It provides detailed information about the chemical environment of each hydrogen atom (in ¹H NMR) in the molecule. By analyzing the chemical shift, integration (signal area), and splitting pattern of the NMR signals, one can confirm that the structure is indeed that of TMSP, which self-validates the molecular formula C₁₀H₂₀O₅Si and its corresponding molecular weight.[9][10][11]

NMR_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. NMR Analysis cluster_interpret 3. Data Interpretation Prep Dissolve ~5-10 mg of TMSP in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Reference Add an internal standard (e.g., TMS) if not present in solvent. Prep->Reference Acquire Place tube in NMR spectrometer and acquire ¹H NMR spectrum. Reference->Acquire Insert sample Process Fourier transform the raw data (FID) and phase the spectrum. Acquire->Process Calibrate Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm). Process->Calibrate Interpret Analyze chemical shifts, integration values, and multiplicity of signals. Calibrate->Interpret

Workflow for ¹H NMR analysis of TMSP.

Experimental Protocol: ¹H NMR Analysis of TMSP

  • Sample Preparation: Dissolve approximately 5-10 mg of TMSP in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable solvent that dissolves TMSP and has a residual solvent peak that typically does not interfere with key TMSP signals.

  • Data Acquisition: Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher) and acquire the ¹H NMR spectrum.

  • Data Processing: Process the resulting Free Induction Decay (FID) signal. This involves Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ signal to 7.26 ppm or an internal tetramethylsilane (TMS) standard to 0.00 ppm.

  • Integration: Integrate the area under each signal. Set the integration of a known signal (e.g., the nine protons of the methoxy groups) to a value of 9.0 to normalize the integrals for all other signals.

Section 4: Data Interpretation and Validation

The data from MS and NMR provide orthogonal, self-validating evidence of TMSP's identity and molecular weight.

  • Mass Spectrometry Data: The mass spectrum of TMSP will show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight. For TMSP, this peak is expected at m/z ≈ 248.1 .[12][13] The presence of this peak provides direct evidence for the molecular weight. Additional fragment ions in the spectrum can further confirm the structure by corresponding to the masses of known pieces of the molecule.

  • ¹H NMR Spectroscopy Data: The ¹H NMR spectrum provides structural proof. The characteristic signals for TMSP are well-defined and their integration values (relative number of protons) should match the molecular formula.[1]

Table 3: Expected Analytical Data for TMSP Verification

Technique Observation Expected Value / Pattern Interpretation
Mass Spec. Molecular Ion Peak [M]⁺ m/z ≈ 248 Confirms the total molecular mass of C₁₀H₂₀O₅Si.
¹H NMR Vinyl Protons δ ≈ 6.1 and 5.5 ppm Two distinct signals confirming the two protons on the C=C double bond.
¹H NMR Methoxy Protons δ ≈ 3.6 ppm (singlet) A large singlet integrating to 9H, confirming the three -Si(OCH₃) groups.
¹H NMR Propyl Chain Protons δ ≈ 4.1, 1.9, 0.7 ppm Three distinct signals integrating to 2H, 2H, and 2H, confirming the -O-CH₂-CH₂-CH₂-Si- chain.

| ¹H NMR | Methacrylate Methyl | δ ≈ 1.95 ppm (singlet) | A singlet integrating to 3H, confirming the methyl group on the double bond. |

Conclusion

The molecular weight of 3-(Trimethoxysilyl)propyl methacrylate (TMSP) is definitively established as 248.35 g/mol , a value derived from its molecular formula, C₁₀H₂₀O₅Si. This fundamental property is critical for the precise and effective use of TMSP in research and industrial applications, particularly in the development of advanced composite materials and drug delivery systems.

This guide has detailed the core physicochemical properties of TMSP and outlined the robust, self-validating experimental workflows for its characterization. The direct measurement of molecular mass via mass spectrometry, coupled with the unambiguous structural confirmation provided by NMR spectroscopy, constitutes a comprehensive approach to verifying the identity, purity, and integrity of TMSP. By synthesizing theoretical knowledge with field-proven analytical protocols, professionals in science and drug development can ensure the reliable and reproducible application of this versatile coupling agent.

References

  • PubChem. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318. Available from: [Link]

  • Pharmaffiliates. CAS No : 2530-85-0 | Product Name : 3-(Trimethoxysilyl)propyl Methacrylate (stabilized with BHT). Available from: [Link]

  • MDPI. (2023, January 24). Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) Functionalized Barium Titanate/Photopolymer Composites: Functionalization and Process Parameter Investigation. Available from: [Link]

  • MassBank. (2021, April 20). 3-(Trimethoxysilyl)propyl methacrylate. Available from: [Link]

  • ResearchGate. Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate | Request PDF. Available from: [Link]

  • NIST. 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester. Available from: [Link]

  • PMC. Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase. Available from: [Link]

  • PubMed. (2023, January 20). NMR spectroscopy as a characterization tool enabling biologics formulation development. Available from: [Link]

  • BYU ScholarsArchive. (2022, February 23). Material Characterization Using Nuclear Magnetic Resonance. Available from: [Link]

  • Patsnap Eureka. (2025, September 22). NMR Spectroscopy Applications in Polymer Analysis. Available from: [Link]

Sources

Introduction: The Role of Silyl Esters in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Trimethylsilyl Propionate

In the landscape of organic synthesis and drug development, the precise control of molecular reactivity is paramount. Trimethylsilyl propionate (propanoic acid, trimethylsilyl ester) is a key reagent that belongs to the versatile class of silyl esters. These compounds serve as crucial intermediates and protecting groups, enabling chemists to perform complex transformations on multifunctional molecules without unintended side reactions.[1][2] Unlike its isomer, 3-(trimethylsilyl)propanoic acid (TMSP), which is primarily used as an internal standard in aqueous NMR spectroscopy, trimethylsilyl propionate is a reactive tool for synthesis.[3][4] Its utility stems from the labile silicon-oxygen bond, which can be cleaved under specific conditions, making it an excellent temporary shield for the carboxylic acid functional group.[4]

This guide provides a comprehensive overview of the primary synthetic route to trimethylsilyl propionate, delving into the underlying reaction mechanism, a detailed experimental protocol, and methods for characterization. We will also clarify the distinct synthesis of its structural isomer, 3-(trimethylsilyl)propanoic acid, to provide a complete and unambiguous resource for researchers and drug development professionals.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all reagents and the final product is fundamental to successful synthesis, purification, and handling.

CompoundFormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)CAS Number
Propionic AcidC₃H₆O₂74.08Colorless liquid14179-09-4
Chlorotrimethylsilane (TMSCl)C₃H₉ClSi108.64Colorless liquid5775-77-4
Triethylamine (TEA)C₆H₁₅N101.19Colorless liquid89.5121-44-8
Trimethylsilyl Propionate C₆H₁₄O₂Si 146.26 Colorless to pale yellow liquid 122 [1]16844-98-7

Core Synthesis: Silylation of Propionic Acid

The most direct and widely employed method for synthesizing trimethylsilyl propionate is the silylation of propionic acid using a suitable silylating agent. Chlorotrimethylsilane (TMSCl) is the most common and cost-effective choice for this transformation.[2] The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, which is generated during the reaction.[2] Tertiary amines, such as triethylamine (TEA) or pyridine, are typically used for this purpose.

Reaction Mechanism: Nucleophilic Substitution at Silicon

The formation of trimethylsilyl propionate proceeds via a nucleophilic substitution mechanism.[5] The key steps are outlined below:

  • Nucleophilic Attack: The oxygen atom of the carboxylic acid group in propionic acid acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl.[2][5]

  • Chloride Displacement: This attack leads to the formation of a transient intermediate, followed by the displacement of the chloride ion as a leaving group.

  • Proton Abstraction: The triethylamine base abstracts the acidic proton from the hydroxyl group, forming triethylammonium chloride (Et₃N·HCl) as a salt precipitate.[6]

  • Product Formation: The final product, trimethylsilyl propionate, is formed.

This mechanism underscores the critical role of the base. Without it, the generated HCl would create an acidic environment that could lead to unwanted side reactions or establish an unfavorable equilibrium.

Diagram: Mechanism of Propionic Acid Silylation

G cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_products Products PropionicAcid Propionic Acid (CH₃CH₂COOH) Intermediate Protonated Intermediate [CH₃CH₂C(O)O(H)Si(CH₃)₃]⁺ Cl⁻ PropionicAcid->Intermediate Nucleophilic Attack on Si TMSCl Chlorotrimethylsilane ((CH₃)₃SiCl) TMSCl->Intermediate TEA Triethylamine (Et₃N) Salt Triethylammonium Chloride (Et₃N·HCl) TEA->Salt Product Trimethylsilyl Propionate (CH₃CH₂COOSi(CH₃)₃) Intermediate->Product Deprotonation by Et₃N Intermediate->Salt

Caption: Reaction mechanism for the synthesis of trimethylsilyl propionate.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of trimethylsilyl propionate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

  • Propionic acid (reagent grade)

  • Chlorotrimethylsilane (TMSCl) (reagent grade)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser fitted with a drying tube, and an inlet for inert gas. Ensure all glassware is thoroughly dried to prevent hydrolysis of TMSCl and the product.

  • Reagent Charging: In the flask, dissolve propionic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent (e.g., diethyl ether) under an inert atmosphere of nitrogen or argon. Cool the mixture to 0 °C in an ice bath.

  • TMSCl Addition: Add chlorotrimethylsilane (1.1 eq) to the dropping funnel. Add the TMSCl dropwise to the stirred reaction mixture over 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.[6] Controlling the addition rate is crucial to manage the exothermic nature of the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup - Filtration: Filter the reaction mixture under vacuum to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous solvent to recover any trapped product.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) and then with brine (saturated NaCl solution). Caution: CO₂ evolution may occur during the bicarbonate wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure trimethylsilyl propionate.

Diagram: Experimental Workflow

G A 1. Setup & Inert Atmosphere (Dry Glassware, N₂/Ar) B 2. Charge Reagents (Propionic Acid, TEA, Solvent) Cool to 0°C A->B C 3. Add TMSCl Dropwise (via Dropping Funnel) B->C D 4. Reaction (Warm to RT, Stir 2-4h) C->D E 5. Filtration (Remove Et₃N·HCl salt) D->E F 6. Aqueous Workup (Wash with NaHCO₃, then Brine) E->F G 7. Dry & Concentrate (Dry with MgSO₄, Rotovap) F->G H 8. Purification (Fractional Distillation) G->H

Caption: Step-by-step workflow for trimethylsilyl propionate synthesis.

Product Characterization

Confirmation of the product's identity and purity is essential. The following techniques are standard for characterizing trimethylsilyl propionate:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product, while MS will show the molecular ion peak and characteristic fragmentation pattern, confirming the molecular weight of 146.26 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a singlet around δ 0.2-0.3 ppm corresponding to the nine protons of the trimethylsilyl group, a quartet for the two protons adjacent to the carbonyl group, and a triplet for the three methyl protons of the propionate moiety.

    • ¹³C NMR: Will display distinct signals for the trimethylsilyl carbons, the carbonyl carbon, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the silyl ester. The broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) should be absent.

Alternative Synthesis: 3-(Trimethylsilyl)propanoic Acid

To prevent confusion, it is valuable to understand the synthesis of the structural isomer, 3-(trimethylsilyl)propanoic acid (TMSP), a compound where the silyl group is attached to the carbon backbone. This compound is typically prepared via the platinum-catalyzed hydrosilylation of acrylic acid.[7]

Reaction: CH₂=CHCOOH + HSi(CH₃)₃ → (CH₃)₃SiCH₂CH₂COOH

This reaction involves an anti-Markovnikov addition of trimethylsilane across the double bond of acrylic acid, typically catalyzed by Karstedt's catalyst at elevated temperatures (80-100 °C).[7] The resulting product has significantly different chemical properties and applications compared to trimethylsilyl propionate.

Conclusion and Future Directions

The synthesis of trimethylsilyl propionate via the silylation of propionic acid is a robust and straightforward procedure that provides access to a valuable synthetic intermediate. The choice of silylating agent and base, along with careful control of reaction conditions and anhydrous technique, are key to achieving high yields and purity. As a versatile protecting group, trimethylsilyl propionate will continue to be a vital tool in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents where multi-step synthetic sequences are common. Further research may focus on developing even milder, more atom-economical catalytic methods for the formation of silyl esters, reducing waste and improving the sustainability of these important transformations.

References

  • Grokipedia. Trimethylsilylpropanoic acid.
  • Dialnet. Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids.
  • Google Patents. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate.
  • ResearchGate. Synthesis of silyl esters of acids.
  • ChemicalBook. 3-(TRIMETHYLSILYL) PROPIONIC ACID | 5683-30-7.
  • ResearchGate. What is the best way to add TMSCl for the silylation protection of CARBOHYDRATES?.
  • Wikipedia. Trimethylsilylpropanoic acid.
  • PubChem. Trimethylsilylpropionic acid | C6H14O2Si | CID 12218619.
  • Thieme Chemistry. Silyl Esters as Reactive Intermediates in Organic Synthesis.
  • CymitQuimica. CAS 16844-98-7: TRIMETHYLSILYL PROPIONATE.
  • Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
  • Taylor & Francis Online. Silylation – Knowledge and References.
  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits.

Sources

A Technical Guide to the Physical Characteristics of Trimethylsilyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the physical properties of trimethylsilyl propionate (TMSP), a versatile silylating agent used in organic synthesis and analytical chemistry.[1] Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to explore the causal relationships between the molecular structure of TMSP and its observable physical characteristics. We will examine its appearance, quantify its physical constants, and provide practical protocols for its handling and verification, ensuring a comprehensive understanding for laboratory applications.

Organoleptic and Visual Identification

Trimethylsilyl propionate is a colorless, clear liquid under standard laboratory conditions.[1][2] Its lack of color is indicative of a molecule that does not absorb light in the visible spectrum, a common feature for saturated organosilicon esters lacking extended chromophoric systems.

In contrast, the related compound, 3-(trimethylsilyl)propanoic acid, from which TMSP can be synthesized, is described as a clear, colorless to pale yellow liquid with a mild odor.[3] The sodium salt of this acid, often used as an NMR standard, typically appears as a white powder or solid.[4][5] This highlights the critical role of the functional group in determining the physical state and appearance of these related compounds.

Molecular Structure and its Influence on Physical State

The physical state of a compound is a direct consequence of its intermolecular forces. The structure of trimethylsilyl propionate, with its ester linkage and terminal trimethylsilyl group, dictates its liquid nature at room temperature.

TMSP_Structure Si Si O1 O Si->O1 C1 CH₃ Si->C1 C2 CH₃ Si->C2 C3 CH₃ Si->C3 C6 C O1->C6 O2 O C4 CH₂ C5 CH₂ C5->C4 C6->O2 = C6->C5 inv1 inv2 inv3

Caption: Chemical structure of trimethylsilyl propionate.

Causality Analysis:

  • Absence of Hydrogen Bonding: Unlike its carboxylic acid precursor, trimethylsilyl propionate lacks a hydroxyl group and therefore cannot act as a hydrogen bond donor. This significantly reduces the strength of intermolecular attractions, leading to a lower boiling point and a liquid state at room temperature.

  • Van der Waals Forces: The molecule's interactions are dominated by weaker van der Waals forces. The bulky, non-polar trimethylsilyl group and the ethyl chain contribute to these interactions.

  • Moisture Sensitivity: The silicon-oxygen bond in the silyl ester is susceptible to hydrolysis. Exposure to moisture can cleave this bond, reverting the compound to 3-(trimethylsilyl)propanoic acid and trimethylsilanol.[2] This chemical instability is a critical handling consideration and can alter the physical properties of a sample over time if not stored properly.

Quantitative Physical Properties

A summary of the key physical and chemical constants for trimethylsilyl propionate is provided below. These values are essential for experimental design, quality control, and safety assessments.

PropertyValueSource(s)
Appearance Colorless clear liquid[1][2]
Molecular Formula C₆H₁₄O₂Si[1][2]
Molecular Weight 146.26 g/mol [1][2]
Boiling Point 122 °C (lit.)[1]
Density 0.88 g/mL[1]
Specific Gravity 0.88[2]
Refractive Index (n20D) 1.40[1][2]
Purity (Typical) ≥ 95% (by GC)[1][2]
CAS Number 16844-98-7[1][2]
Experimental Protocols for Verification

To ensure the identity and purity of trimethylsilyl propionate, the following self-validating protocols are recommended.

This workflow establishes the initial quality assessment and proper handling to maintain compound integrity.

Protocol_Visual_Inspection cluster_storage Storage & Preparation cluster_inspection Visual Assessment cluster_decision Decision Point storage Retrieve from Storage (Room Temp, Dry) inert_atm Equilibrate to RT under Inert Atmosphere (N₂ or Ar) storage->inert_atm Prevent Moisture Contact inspect Inspect Appearance: - Colorless? - Clear (No Particulates)? inert_atm->inspect odor Note Odor (Optional): - Absence of strong, acidic smell? inspect->odor decision Does sample meet visual criteria? odor->decision proceed Proceed to Application or Further QC decision->proceed Yes quarantine Quarantine Sample: - Investigate for Hydrolysis - Re-purify or Dispose decision->quarantine No

Caption: Workflow for visual inspection and handling of TMSP.

Methodology:

  • Retrieval: Obtain the sealed container of trimethylsilyl propionate from storage. It should be stored at room temperature.[1]

  • Inert Atmosphere: If the container has been opened previously, flush the headspace with an inert gas like nitrogen or argon before sealing to displace moisture-laden air.

  • Visual Check: Dispense a small aliquot into a clean, dry glass vial. Observe the liquid against a white background. It should be completely colorless and free of any suspended particles.

  • Odor Assessment: Cautiously waft the vapors toward your nose. The absence of a sharp, acidic odor suggests the material has not undergone significant hydrolysis.

  • Validation: A sample that is colorless, clear, and lacks a strong acidic smell passes the initial inspection. Any deviation (e.g., cloudiness, yellow tint) indicates potential degradation or contamination.

The refractive index is a sensitive physical property that can quickly verify the purity of a liquid sample.

Methodology:

  • Instrument Calibration: Calibrate a refractometer (e.g., an Abbé refractometer) using a standard of known refractive index at 20°C.

  • Sample Application: Using a clean pipette, apply 1-2 drops of trimethylsilyl propionate to the prism of the refractometer.

  • Measurement: Close the prism and allow the sample temperature to equilibrate to 20°C.

  • Reading: View the scale and record the refractive index.

  • Validation: The measured refractive index should be 1.40.[1][2] A significant deviation from this value may indicate the presence of impurities or degradation products.

References

  • Grokipedia. Trimethylsilylpropanoic acid.
  • Chem-Impex.
  • Lab Pro Inc.
  • Gelest, Inc.
  • Sigma-Aldrich. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.
  • Wikipedia. Trimethylsilylpropanoic acid.
  • Cambridge Isotope Laboratories. 3-(Trimethylsilyl)propionic acid (2,2,3,3-D₄, carboxyl-D, 98%).
  • Santa Cruz Biotechnology. 3-(Trimethylsilyl)propionic Acid Sodium Salt.
  • Fisher Scientific. SAFETY DATA SHEET: 3-(Trimethylsilyl)propionic acid-d4 sodium salt.
  • PubChem. Sodium 3-(trimethylsilyl)
  • PubChem. 3-(Trimethylsilyl)propionic acid.
  • ChemicalBook. 2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT.

Sources

Methodological & Application

Application Note: Utilizing Trimethylsilyl Propionate (TSP) as an Internal Standard in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for structural elucidation and quantitative analysis. The accuracy of NMR-based quantification (qNMR) and the precision of chemical shift referencing depend critically on the use of an appropriate internal standard. This guide provides a comprehensive overview and detailed protocols for the application of 3-(Trimethylsilyl)propionic acid (TSP) and its deuterated sodium salt (TSP-d4) as an internal standard for NMR analysis, particularly in aqueous-based solvent systems like Deuterium Oxide (D₂O). We will delve into the fundamental properties of TSP, its advantages, and critical limitations such as pH sensitivity and analyte binding. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable NMR methodologies.

The Role and Rationale of an NMR Internal Standard

In NMR spectroscopy, an internal standard is a compound added directly to the sample solution at a known concentration. It serves two primary functions:

  • Chemical Shift Referencing: It provides a stable, sharp resonance at a defined chemical shift (0.00 ppm for TSP), against which all other signals in the spectrum can be calibrated. This corrects for variations in the magnetic field strength and solvent effects, ensuring spectral reproducibility.

  • Quantitative Analysis (qNMR): The integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[1] By comparing the integral of an analyte's resonance to the integral of the internal standard of known concentration, the absolute concentration of the analyte can be determined.[2][3]

The ideal internal standard is chemically inert, soluble in the chosen solvent, produces a simple spectrum (ideally a single, sharp singlet) in a region free of analyte signals, and has a low vapor pressure.[2][4] While Tetramethylsilane (TMS) is the gold standard for organic solvents, its poor solubility in water necessitates alternatives like TSP for aqueous samples.[4][5]

Physicochemical Properties of Trimethylsilyl Propionate (TSP)

TSP, or more commonly its water-soluble sodium salt, is an organosilicon compound used extensively as an internal reference for NMR in aqueous media.[6][7] Its deuterated form, Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP-d4), is preferred to eliminate unwanted proton signals from the propionate backbone.[7][8]

The key feature of TSP is the trimethylsilyl group, (–Si(CH₃)₃), which gives rise to a sharp, intense singlet in the ¹H NMR spectrum. This signal is produced by nine equivalent protons, providing excellent sensitivity.[1] This resonance is defined as 0.00 ppm, serving as the universal reference point.

PropertyDescriptionSource
Chemical Formula C₆H₁₃NaO₂Si (Sodium Salt)[7]
Molecular Weight 172.27 g/mol (TSP-d4 Sodium Salt)[9]
Appearance White to off-white solidN/A
Solubility Highly soluble in D₂O and other aqueous buffers[10]
¹H NMR Signal Sharp singlet at 0.00 ppm from nine equivalent protons of the (CH₃)₃Si– group[1][8]
Key Application Internal standard for chemical shift referencing and quantification in aqueous solutions[6][7][11]

Critical Considerations and Field-Proven Insights

While TSP is invaluable, its use is not without complications. A senior scientist must account for several factors to ensure data integrity.

Interaction with Proteins and Macromolecules

A significant drawback of TSP is its propensity to interact with proteins and other macromolecules in biological samples like serum or plasma.[12] This binding is often mediated by hydrophobic interactions with the trimethylsilyl group and can lead to:

  • Signal Broadening: The interaction slows the molecular tumbling of TSP, resulting in a broader, less intense NMR signal.

  • Inaccurate Quantification: The reduction in signal intensity leads to an underestimation of the TSP concentration, thereby causing an overestimation of the analyte concentrations.[12]

  • Chemical Shift Perturbations: Binding can slightly alter the chemical environment of TSP, causing shifts from its 0.00 ppm reference position.

Studies have shown a marked dependence of TSP's ¹H resonance on the concentration of proteins, indicating a direct interaction.[13] For this reason, TSP is often considered unsuitable for direct addition to complex biological fluids like blood plasma.[14][15]

Mitigation Strategy: For proteinaceous samples, metabolite extraction to remove proteins is the recommended first step.[15] Alternatively, using a coaxial insert containing the TSP standard physically separates it from the sample, preventing direct interaction while still providing a reliable reference.

pH Sensitivity

The chemical shift of TSP can be influenced by the pH of the solution. While the primary reference signal from the trimethylsilyl group is relatively stable, the proton signals from the propionate backbone (–CH₂CH₂–) are pH-sensitive.[4] Furthermore, extreme pH values can affect the molecule's overall electronic environment. Using a well-buffered medium is crucial to maintain a stable pH and thus a consistent chemical shift for the reference signal, especially when comparing multiple samples.[12] Some studies have explored using the pH-dependent shifts of TSP itself to estimate the pH of the NMR sample.[16]

Mitigation Strategy: Always prepare samples in a buffer solution with sufficient capacity to maintain a constant pH (e.g., phosphate buffer at pH 7.0 or 7.4). Ensure the final pH of every sample is consistent.

Adsorption and Stability

TSP is known to adsorb to glass surfaces, which can alter its effective concentration in solution over time.[1] This is a critical issue for quantitative studies where the exact concentration of the standard is paramount. Therefore, TSP is not considered a primary standard.[1]

Mitigation Strategy: Prepare TSP stock solutions fresh and avoid long-term storage in glass volumetric flasks. When performing highly accurate qNMR, it is advisable to calibrate the TSP stock solution against a certified primary standard.

Experimental Protocols and Methodologies

Protocol 1: Preparation of a TSP-d4 Stock Solution

This protocol describes the preparation of a 10 mM TSP-d4 stock solution, which can be diluted as needed for individual NMR samples.

Materials:

  • Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP-d4)

  • Deuterium Oxide (D₂O, 99.9% D)

  • Phosphate buffer components (e.g., Na₂HPO₄, NaH₂PO₄)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Micropipettes

Procedure:

  • Prepare Buffer: Prepare a 100 mM phosphate buffer solution in D₂O at the desired pH (e.g., pH 7.4).

  • Weigh TSP-d4: Accurately weigh approximately 17.23 mg of TSP-d4 (MW: 172.27 g/mol ) and record the exact mass.

  • Dissolve: Transfer the weighed TSP-d4 into a clean 10 mL volumetric flask.

  • Add Solvent: Add approximately 8 mL of the prepared phosphate buffer in D₂O to the flask. Gently swirl to dissolve the solid completely.

  • Bring to Volume: Once fully dissolved, carefully add the D₂O buffer to the 10 mL calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate Exact Concentration: Based on the exact mass weighed, calculate the precise molar concentration of the stock solution.

  • Storage: Transfer to a suitable container and store at 4°C. For best results, prepare fresh stock solutions regularly.

Protocol 2: Preparing an NMR Sample for Quantitative Analysis

This protocol details the steps for preparing a final NMR sample containing the analyte and TSP-d4 for quantification.

Materials:

  • Analyte sample

  • Prepared TSP-d4 stock solution (e.g., 10 mM)

  • D₂O buffer

  • High-quality 5 mm NMR tubes

  • Vortex mixer

Procedure:

  • Prepare Analyte: Accurately weigh the analyte or prepare a solution of the analyte at a known concentration.

  • Dispense Analyte: Transfer a known volume or mass of the analyte into a clean vial.[17]

  • Add Buffer: Add the required volume of D₂O buffer to reach the desired final sample volume (typically 500-600 µL for a standard 5 mm NMR tube).

  • Spike with TSP-d4: Add a precise volume of the TSP-d4 stock solution to achieve a final concentration typically in the range of 0.1-0.5 mM. For example, to achieve a 0.2 mM final concentration in a 500 µL sample, add 10 µL of the 10 mM stock solution.

  • Homogenize: Vortex the sample for 30 seconds to ensure thorough mixing. Insufficient mixing can cause the TSP peak to split or appear distorted.[10]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the final solution into a clean, unscratched NMR tube, ensuring there are no solid particles.[17] The recommended sample height is typically 4-5 cm.

  • Acquire Spectrum: Place the sample in the NMR spectrometer and proceed with data acquisition.

Workflow for NMR Sample Preparation with TSP

The following diagram illustrates the standard workflow from stock solution preparation to final sample analysis.

G cluster_0 Stock Solution Preparation cluster_1 NMR Sample Preparation cluster_2 Analysis weigh 1. Weigh TSP-d4 dissolve 2. Dissolve in D2O Buffer weigh->dissolve volumetric 3. Bring to Final Volume dissolve->volumetric stock 10 mM TSP-d4 Stock volumetric->stock add_stock 5. Spike with TSP Stock stock->add_stock analyte 4. Prepare Analyte analyte->add_stock mix 6. Vortex to Homogenize add_stock->mix transfer 7. Transfer to NMR Tube mix->transfer acquire 8. Acquire NMR Spectrum transfer->acquire process 9. Process & Analyze Data acquire->process

Caption: Workflow for preparing an NMR sample using a TSP internal standard.

Data Processing and Quantitative Analysis

Once the NMR spectrum is acquired, the data must be processed correctly to yield accurate quantitative results.

  • Phase and Baseline Correction: Apply zero- and first-order phase corrections to ensure all peaks have a pure absorption lineshape. Apply a baseline correction algorithm to ensure the signal baseline is flat, which is critical for accurate integration.

  • Chemical Shift Referencing: Calibrate the spectrum by setting the chemical shift of the TSP singlet to exactly 0.00 ppm.

  • Integration: Integrate the TSP signal and one or more well-resolved signals from the analyte. Ensure the integration boundaries encompass the entire peak.

  • Concentration Calculation: Use the following formula to calculate the analyte concentration:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd

    Where:

    • Canalyte = Concentration of the analyte (to be calculated)

    • Ianalyte = Integrated area of the analyte signal

    • Nanalyte = Number of protons contributing to the analyte signal

    • Cstd = Concentration of the internal standard (TSP)

    • Istd = Integrated area of the TSP signal

    • Nstd = Number of protons for the TSP signal (which is 9)

The Logic of Quantitative NMR (qNMR)

The qNMR calculation is a ratiometric comparison of signal integrals, grounded in the principle that signal area is directly proportional to the number of contributing nuclei.

G cluster_knowns Known Values cluster_measured Measured from Spectrum cluster_calc Calculation C_std TSP Concentration (C_std) C_final Calculated Analyte Concentration (C_analyte) C_std->C_final N_std TSP Protons (N_std = 9) Ratio_std Normalized Standard Signal (I_std / N_std) N_std->Ratio_std N_analyte Analyte Protons (N_analyte) Ratio_analyte Normalized Analyte Signal (I_analyte / N_analyte) N_analyte->Ratio_analyte I_std TSP Integral (I_std) I_std->Ratio_std I_analyte Analyte Integral (I_analyte) I_analyte->Ratio_analyte Ratio_analyte->C_final Ratio_std->C_final

Caption: Logical diagram of the quantitative NMR (qNMR) calculation.

Conclusion and Best Practices

Trimethylsilyl propionate (TSP) is an essential tool for chemical shift referencing and quantification in aqueous NMR studies. However, its effective use demands a thorough understanding of its limitations. To ensure the highest quality data, researchers should adhere to the following best practices:

  • Use TSP-d4: Prefer the deuterated form to avoid extraneous signals.

  • Buffer Your Samples: Always use a buffer to maintain a constant pH and avoid reference signal shifts.

  • Beware of Protein Binding: For biological samples containing high concentrations of proteins or other macromolecules, perform a metabolite extraction or use a coaxial insert for the standard.

  • Work with Fresh Solutions: Prepare stock solutions fresh and be mindful of potential adsorption to glassware.

  • Ensure Homogeneity: Always vortex samples thoroughly after adding the internal standard to prevent signal artifacts.

By following these guidelines and the detailed protocols within this document, scientists can confidently leverage TSP to achieve accurate and reproducible results in their NMR-based research and development endeavors.

References

  • Addressing the standardisation of internal standards and preservative used in human bio fluids for NMR analysis: a method optimization. (2021). PubMed. [Link]

  • Quantitative Analysis by 1H NMR Spectroscopy. (n.d.). University of California, Davis. [Link]

  • Nuclear magnetic resonance (NMR) spectra of (a) synthetic TSP, (b) raw... (n.d.). ResearchGate. [Link]

  • Binding of thrombospondin to human plasma lipoproteins. (1993). PubMed. [Link]

  • Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. (1998). PubMed. [Link]

  • 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). (n.d.). Carl ROTH. [Link]

  • Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. (2018). Journal of Proteome Research. [Link]

  • 3-(Trimethylsilyl)propionic acid. (n.d.). PubChem. [Link]

  • Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016). StackExchange. [Link]

  • Trimethylsilylpropanoic acid. (n.d.). Wikipedia. [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Wisconsin-Madison. [Link]

  • From proton nuclear magnetic resonance spectra to pH. Assessment of 1H NMR pH indicator compound set for deuterium oxide solutions. (2009). PubMed. [Link]

  • Do internal standards in NMR interfere with proteins present in the sample? (2015). ResearchGate. [Link]

  • The Structures of the Thrombospondin-1 N-Terminal Domain and Its Complex with a Synthetic Pentameric Heparin. (2007). Structure. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. [Link]

  • Supporting Information A Minimalistic Hydrolase based on Co-Assembled Cyclic Dipeptides. (n.d.). The Royal Society of Chemistry. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. (2014). ResearchGate. [Link]

  • QUANTITATIVE NMR. (n.d.). ChemAdder. [Link]

  • Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. (2007). PubMed. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). Journal of Pharmaceutical Sciences. [Link]

  • 5.5: Chemical Shift. (2023). Chemistry LibreTexts. [Link]

  • Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. (n.d.). PubChem. [Link]

  • Protein NMR And Its Role In Drug Discovery. (n.d.). Sygnature Discovery. [Link]

  • NMR Sample Preparation. (2013). Iowa State University. [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). ACS Chemical Neuroscience. [Link]

  • Binding data. (n.d.). BMRB. [Link]

  • NMR Sample Preparation. (n.d.). University of California, Riverside. [Link]

  • A, effect of pH on the chemical shift position of the 1 H NMR CH 2... (n.d.). ResearchGate. [Link]

  • Lecture 9.3: How can NMR be used to determine protein structures? (2020). YouTube. [Link]

Sources

Optimizing TMSP-d4 Concentration for High-Fidelity NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In aqueous Nuclear Magnetic Resonance (NMR) spectroscopy, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4) is the industry-standard internal reference for chemical shift calibration (0.00 ppm) and quantification. However, its application is often treated as an afterthought, leading to two common failure modes: dynamic range suppression (concentration too high) or phase instability (concentration too low).

This guide provides a definitive protocol for determining the optimal TMSP-d4 concentration based on sample matrix (Biofluids vs. Synthetic) and experimental goal (Metabolomics vs. qNMR).

Critical Considerations: The "Goldilocks" Zone

The optimal concentration of TMSP is not a fixed number; it is a function of the Receiver Gain (RG) and the Molar Ratio relative to the analyte.

ParameterRisk of Low Conc. (<100 µM)Risk of High Conc. (>2 mM)
Chemical Shift Hard to lock 0.00 ppm; phasing errors.accurate
Dynamic Range Excellent for small metabolites.High Risk: Dominates the FID; forces low Receiver Gain, burying trace signals in noise.
Quantification High integration error (low SNR).Good SNR, but may cause baseline distortion (sinc wiggles).
Interactions Negligible.Micelle Formation: Can act as a surfactant; binds to proteins (albumin).
The Protein Binding Trap (Crucial for Plasma/Serum)

WARNING: TMSP is lipophilic enough to bind to hydrophobic pockets in proteins, particularly Human Serum Albumin (HSA) .

  • Effect: The TMSP methyl signal broadens and shifts upfield (negative ppm), destroying its utility as a reference.

  • Solution: For plasma/serum, do not use internal TMSP unless proteins are removed (ultrafiltration/precipitation). Use an external coaxial insert or an electronic reference (ERETIC).

Decision Logic: Selecting the Standard

Before pipetting, verify that TMSP is the correct tool using this decision matrix.

TMSP_Decision_Tree Start Select NMR Sample Type Solvent Solvent System? Start->Solvent Aqueous Aqueous (D2O/H2O) Solvent->Aqueous Polar Organic Organic (CDCl3, DMSO) Solvent->Organic Non-Polar Protein Contains Proteins? (Plasma/Serum/Enzyme) Aqueous->Protein TMS Use TMS Organic->TMS YesProtein Yes: Proteins Present Protein->YesProtein NoProtein No: Urine/Extracts/Synthetic Protein->NoProtein Action1 STOP: TMSP Binds Albumin. Use ERETIC or Coaxial Insert. YesProtein->Action1 pH_Check Is pH < 3 or > 9? NoProtein->pH_Check DSS Use DSS (Less pH sensitive) pH_Check->DSS Extreme pH TMSP Use TMSP-d4 (Standard) pH_Check->TMSP Neutral (pH 6-8)

Figure 1: Decision tree for selecting the appropriate internal chemical shift reference.

Protocol A: Metabolomics (Urine & Cell Media)

Target TMSP Concentration: 0.5 mM – 1.0 mM (Final in Tube)

In metabolomics, we aim to detect metabolites ranging from 1 µM to 10 mM. A TMSP concentration of 0.5 mM is the industry standard (e.g., NIST, Phenome Centre) because it provides a strong enough lock signal without dominating the dynamic range.

Reagents
  • TMSP-d4: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (98%+ D).[1]

  • Buffer: 1.5 M Phosphate Buffer (K2HPO4/NaH2PO4), pH 7.4 in 100% D2O.

  • NaN3: Sodium Azide (antimicrobial).

The "Golden Buffer" Preparation (Stock Solution)

Do not weigh TMSP directly into samples (hygroscopicity causes errors). Prepare a concentrated buffer stock.

  • Prepare 10x Buffer Stock:

    • Dissolve phosphate salts in D2O to reach 1.5 M (pH 7.4).

    • Add NaN3 to 0.1% w/v.

    • Add TMSP-d4 to a concentration of 5.0 mM .

  • Sample Mixing (9:1 Ratio):

    • Combine 540 µL of Urine (centrifuged/filtered).

    • Add 60 µL of the 10x Buffer Stock.

  • Result:

    • Final Buffer Conc: 150 mM (stabilizes pH against urine variability).

    • Final TMSP Conc: 0.5 mM (Ideal for integration).

Protocol B: Quantitative NMR (qNMR) for Purity

Target TMSP Concentration: 1:1 Molar Ratio with Analyte

For qNMR, the dynamic range is less important than the integration accuracy . If the analyte is 50 mM and TMSP is 0.5 mM, a 1% integration error on the analyte peak equals the entire area of the TMSP peak.

Workflow
  • Estimate Analyte Molarity:

    • Example: 10 mg of a 200 g/mol compound in 600 µL D2O ≈ 83 mM.

  • Calculate TMSP Mass:

    • Aim for an equimolar amount (or at least 30-50% of analyte molarity).

    • Note: Using 83 mM TMSP is expensive and may cause solubility issues.

    • Compromise: Dilute the analyte to ~10 mM, and use 10 mM TMSP.

  • Gravimetric Preparation (The Only Accurate Way):

    • Do not rely on volumetric pipetting for qNMR.

    • Weigh the analyte (

      
      ) and the internal standard (
      
      
      
      ) into the same vial.
    • Record weights to 0.01 mg precision.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = mass,
    
    
    = Purity.

Technical Troubleshooting

SymptomDiagnosisCorrective Action
TMSP Peak Split/Broad pH drift or Protein Binding.Check pH. If sample is plasma, switch to ERETIC.
Baseline "Smiles/Frowns" TMSP concentration too high.Reduce TMSP. First points of FID are corrupted (receiver overload).
TMSP Integral Drifts TMSP absorbed to glass/plastic.Use silanized glass or fresh stock solutions. TMSP is known to adsorb to untreated glass over weeks.
Satellite Peaks

satellites (normal) or degradation.

satellites appear at ±0.03 ppm (approx 1% height). Do not integrate these.

References

  • NIST Metabolomics Protocols: Behrens, H. L., et al. (2023). "Interlaboratory Comparison of Metabolite Quantification in Human Urine." Analytical Chemistry. Link

  • Protein Binding of TSP: Shimizu, A., et al. (1994). "Appropriateness of DSS and TSP as internal references for 1H NMR studies of molten globule proteins." Journal of Biomolecular NMR. Link

  • qNMR Best Practices: Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • Urine Standardization: Emwas, A. H., et al. (2016). "Standardizing the experimental conditions for using urine in NMR-based metabolomic studies." Metabolites.[2][3][4] Link

Sources

Advanced Protocol: Trimethylsilyl Propionate (TSP) for Chemical Shift Referencing in Aqueous NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In aqueous Nuclear Magnetic Resonance (NMR) spectroscopy, accurate chemical shift referencing is the bedrock of structural elucidation and metabolite identification. While IUPAC recommends DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as the primary standard for aqueous solutions, Trimethylsilyl propionate (TSP) —specifically its deuterated form, TSP-d4—remains a dominant standard in metabolomics and small molecule analysis due to its solubility and sharp singlet resonance.

However, TSP is not a passive spectator. Its chemical shift is susceptible to pH variations, and its hydrophobic trimethylsilyl tail can interact with proteins, leading to erroneous data. This guide details the physicochemical properties of TSP, protocols for its rigorous application, and strategies to mitigate its specific failure modes (pH drift and protein binding).

Technical Profile: TSP vs. DSS

Understanding the chemical nature of your reference standard is critical for data integrity. TSP is a carboxylic acid derivative, whereas DSS is a sulfonic acid derivative.[1] This structural difference dictates their behavior in solution.

Table 1: Comparative Properties of Aqueous NMR Standards
FeatureTSP-d4 (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4)DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate)
Functional Group Carboxylate (-COO⁻)Sulfonate (-SO₃⁻)
pH Sensitivity High (near pKa ~5.0). Shift moves at acidic pH.Low . Sulfonate is distinct from pH effects > pH 1.
Protein Binding High . Binds to hydrophobic pockets (e.g., Albumin).High . Similar hydrophobic interaction profile.
Signal Profile Singlet at 0.00 ppm (if deuterated).[2][3]Singlet at 0.00 ppm + multiplets at 0.6, 1.7, 2.9 ppm.
Solubility Excellent in D₂O/H₂O.Excellent in D₂O/H₂O.
Primary Use Case Metabolomics, Urine analysis, Simple aqueous mixtures.IUPAC Standard for Protein NMR, pH-variable samples.[4]

Expert Insight: We exclusively recommend TSP-d4 (deuterated at positions 2 and 3) over non-deuterated TSP. Non-deuterated TSP introduces triplets at ~2.18 ppm and ~0.77 ppm, which can obscure critical analyte signals in the aliphatic region.

Mechanism of Artifacts: The "Why" Behind the Protocol

The pH Dependency Trap

Unlike TMS (Tetramethylsilane) in organic solvents, TSP is an ionizable molecule.

  • Mechanism: At neutral pH (>7), TSP exists as a carboxylate anion. As pH drops below 6, it begins to protonate. The electronic shielding of the trimethylsilyl protons changes as the carboxyl group protonates, causing the "0.00 ppm" reference peak to drift.

  • Consequence: If you reference a sample at pH 4.0 to TSP set arbitrarily to 0.00 ppm, every other peak in your spectrum will be shifted incorrectly.

Protein Binding (The "Broadening" Effect)

In biological fluids (plasma, serum), TSP interacts with macromolecules.

  • Mechanism: The hydrophobic trimethylsilyl group binds to hydrophobic pockets of proteins (like Human Serum Albumin).

  • Consequence: The TSP signal broadens significantly (loss of signal height) and may shift frequency. This destroys its utility as a concentration standard (quantitation) and a frequency reference.

Decision Framework: Choosing the Referencing Strategy

Before pipetting, determine the correct referencing method using this logic flow.

ReferenceStrategy Start START: Analytical Goal SampleType Is the sample Aqueous? Start->SampleType ProteinCheck Does sample contain Proteins / Macromolecules? SampleType->ProteinCheck Yes MethodC METHOD C: DSS or Electronic (Xi) Referencing SampleType->MethodC No (Organic Solvent -> Use TMS) pHCheck Is pH stable and > 6.0? ProteinCheck->pHCheck No (Small Molecules) MethodB METHOD B: Coaxial Insert (External TSP) ProteinCheck->MethodB Yes (e.g., Serum, Lysate) MethodA METHOD A: Internal TSP-d4 pHCheck->MethodA Yes (e.g., Urine, Buffers) pHCheck->MethodC No (Acidic/Variable pH)

Figure 1: Decision tree for selecting the appropriate NMR referencing strategy to avoid artifacts.

Detailed Protocols

Protocol A: Internal Referencing (Standard Metabolomics)

Best for: Urine, buffered saline solutions, and small molecule mixtures at neutral pH.

Materials:

  • D₂O (99.9% D).[5]

  • TSP-d4 (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4).[3][6]

  • Phosphate Buffer (0.1 M, pH 7.4).

Step-by-Step:

  • Preparation of Stock Solution (0.05 wt%):

    • Weigh 5.0 mg of TSP-d4 into a clean vial.

    • Add 10.0 mL of D₂O (or deuterated buffer).

    • Vortex until fully dissolved.[7]

    • Validation: Store at 4°C. Check for precipitation before use.

  • Sample Preparation:

    • Add 540 µL of your aqueous sample to a 5mm NMR tube.

    • Add 60 µL of the TSP-d4 Stock Solution.

    • Cap and invert 3 times (do not shake vigorously to avoid bubbles).

  • Acquisition:

    • Set probe temperature (typically 298 K).

    • Lock on D₂O. Shim on the TSP singlet (it should be the sharpest, tallest peak).

  • Referencing:

    • In processing software, set the TSP singlet to exactly 0.00 ppm .

Protocol B: Coaxial Insert (External Referencing)

Best for: Proteinaceous samples (Plasma/Serum) or when TSP binding is suspected.

Materials:

  • 5mm NMR Tube.[7]

  • Coaxial Insert (stem containing reference).

  • TSP-d4 Stock Solution (High Conc: 0.2 wt%).

Step-by-Step:

  • Fill the Insert:

    • Using a long-needle syringe, fill the coaxial capillary with ~60 µL of TSP-d4 stock solution.

    • Ensure no bubbles are trapped at the bottom of the capillary.[7]

  • Prepare Analyte:

    • Place your biological sample (e.g., 500 µL plasma) into the outer 5mm NMR tube. Do not add TSP to the plasma.

  • Assembly:

    • Carefully lower the coaxial insert into the NMR tube.

    • Ensure the liquid levels in the inner and outer tubes are aligned within the coil window.

  • Processing:

    • The TSP signal will appear at 0.00 ppm.

    • Note: Magnetic susceptibility differences between the inner and outer fluids may cause a slight shift. For absolute precision, electronic referencing (ERETIC or Xi scale) is preferred, but this method prevents protein-TSP binding artifacts.

Troubleshooting & Validation

Self-Validating the System

How do you know if your reference is lying to you?

  • The Line Width Test:

    • Measure the Full Width at Half Maximum (FWHM) of the TSP peak.

    • Pass: FWHM < 1.0 Hz (on a 600 MHz instrument).

    • Fail: FWHM > 2.0 Hz. This indicates either poor shimming or protein binding . If the solvent peak (HDO) is sharp but TSP is broad, it is binding.

  • The pH Drift Check:

    • If your sample pH is < 6.0, compare the distance between the TSP peak and the HDO (water) peak.

    • While HDO shifts with temperature, it is relatively stable with pH compared to TSP in acidic ranges. If the gap is inconsistent with expected values, switch to DSS or an external reference.

Common Pitfalls
  • Over-concentration: Adding too much TSP (>1 mM) can suppress the dynamic range of the receiver, burying small metabolite signals in the noise.

  • Temperature Fluctuations: TSP has a small temperature coefficient (~0.001 ppm/°C), but in high-precision work (e.g., relaxation studies), temperature stability is vital. Always equilibrate the tube for 5 minutes inside the probe.

References

  • IUPAC Recommendations 2001. Harris, R. K.; Becker, E. D.; Cabral de Menezes, S. M.; Granger, P.; Hoffman, R. E.; Zilm, K. W. "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 2001 , 73, 1795–1818.[8]

  • IUPAC Recommendations 2008. Harris, R. K.; Becker, E. D.; Cabral de Menezes, S. M.; Goodfellow, R.; Granger, P. "Further Conventions for NMR Shielding and Chemical Shifts." Pure and Applied Chemistry, 2008 , 80, 59–84.

  • Protein Binding Artifacts. Tynkkynen, T.; Tiainen, M.; Soininen, P.; Laatikainen, R. "From Proton Nuclear Magnetic Resonance Spectra to pH: Assessment of 1H NMR pH Indicator Compound Set for Deuterium Oxide Solutions."[9] Analytica Chimica Acta, 2009 , 648, 105–112.[9]

  • Metabolomics Protocols. Beckonert, O., et al. "Metabolic Profiling, Neuroprotective and Neurorestorative Effects of Three Defensins." Nature Protocols, 2007 , 2, 2692–2703.

  • Temperature Dependence. Hoffman, R. E. "Standardization of Chemical Shifts of TMS and Solvent Signals in NMR Solvents." Magnetic Resonance in Chemistry, 2006 , 44, 606–616.

Sources

Troubleshooting & Optimization

Technical Support Center: TMSP Chemical Shift & Temperature Dependence

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers utilizing TMSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) in NMR spectroscopy. It addresses the specific nuances of temperature dependence, chemical stability, and referencing protocols.

Subject: Troubleshooting Chemical Shift Drift and Reference Stability in Variable-Temperature NMR Ticket Type: Advanced Methodology / Protocol Optimization Audience: NMR Spectroscopists, Structural Biologists, Medicinal Chemists

Part 1: The Core Phenomenon
Q: Does the chemical shift of TMSP change with temperature?

A: Strictly speaking, no , because TMSP is the definition of 0.00 ppm in aqueous NMR. However, physically, yes , its absolute resonance frequency drifts slightly, and this distinction causes significant experimental errors if misunderstood.

In practical terms, two phenomena occur when you change temperature:

  • The Convention Effect: We mechanically set the TMSP signal to 0.00 ppm at every temperature point. This forces the TMSP peak to be stationary.

  • The Physical Reality: The electronic shielding of the TMSP protons changes slightly with temperature (approx.

    
     to 
    
    
    
    ppm/100K relative to absolute frequency standards like
    
    
    He gas). More importantly, the bulk magnetic susceptibility (BMS) of the solvent changes, shifting all peaks.

The Critical Troubleshooting Point: Most "TMSP temperature dependence" issues are actually Water Signal Displacement . The HDO/H


O signal has a massive temperature coefficient of approximately -0.01 ppm/K  (moving upfield as temperature rises).[1]
  • Error Scenario: If you reference your spectrum to the residual water peak (assuming it is 4.79 ppm) without correcting for temperature, your TMSP and sample peaks will appear to drift wildly.

  • Correct Approach: Always reference to TMSP (set to 0.00), or if TMSP is absent, calculate the exact water position for that specific temperature using the formula:

    
    
    (Equation valid for neutral pH; see Protocols below).
    
Part 2: Comparative Reference Data

When selecting a reference standard for variable temperature (VT) experiments, stability is paramount. The table below compares TMSP against common alternatives.

Table 1: Stability Profile of NMR Internal Standards

FeatureTMSP / TSP DSS (2,2-Dimethyl-2-silapentane-5-sulfonate)TMS (Tetramethylsilane)
Primary Application Aqueous (Metabolomics)Aqueous (Proteins)Organic Solvents
Temp.[2][3] Stability High (Defined as 0.00)High (Defined as 0.00)High (Defined as 0.00)
pH Stability Moderate (pKa ~4.8)Excellent (Strong salt)N/A (Insoluble in water)
Protein Binding High Risk (Hydrophobic)High Risk (Hydrophobic)N/A
Solubility High (Water)High (Water)Low (Water)
Signal Type Sharp Singlet (0.00 ppm)Sharp Singlet (0.00 ppm) + multipletsSharp Singlet (0.00 ppm)

Note: TMSP is a carboxylic acid.[4] At pH < 5, protonation of the carboxyl group can induce minor through-bond shifts in the trimethylsilyl signal. DSS is preferred for acidic samples.

Part 3: Troubleshooting Guide (Q&A)
Q: My TMSP peak is split or broadened at higher temperatures. Is this thermal degradation?

Diagnosis: Unlikely. TMSP is thermally stable up to >80°C. Root Cause: This is usually Protein/Matrix Binding .

  • Mechanism: As temperature changes, protein conformation "breathes," exposing hydrophobic pockets. The trimethylsilyl group of TMSP binds to these pockets. This creates exchange broadening or distinct bound/free peaks.

  • Solution:

    • Switch to External Referencing: Use a coaxial insert (capillary) containing TMSP/D

      
      O.
      
    • Use an Electronic Reference (ERETIC/Xi): Calibrate the spectrometer frequency (

      
      ) based on the deuterium lock signal, avoiding internal standards entirely.
      
Q: I am running a pH titration at variable temperatures. Can I use TMSP?

Diagnosis: Risky. Root Cause: The pKa of TMSP is approx 4.8. If your titration crosses pH 4-6, the TMSP charge state changes, slightly perturbing the "0.00" position. Solution: Use DSS for pH titrations, as the sulfonate group remains ionized and stable across the entire pH 1-13 range.

Q: How do I calibrate the actual temperature inside the probe?

Diagnosis: The "Set Temperature" on the console is rarely the "Sample Temperature" due to gas flow gradients and decoupling heating. Solution: Use a chemical shift thermometer before your TMSP experiment.

  • Methanol Standard: For range 180K – 300K.

  • Ethylene Glycol Standard: For range 300K – 400K.

  • Protocol: Measure the distance (

    
    ) between the OH and CH peaks. Calculate 
    
    
    
    using the standard polynomial (see References).
Part 4: Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct referencing strategy to avoid temperature-induced artifacts.

TMSP_Reference_Logic Start START: Select Reference for VT-NMR SolventCheck Solvent Type? Start->SolventCheck Organic Organic (CDCl3, DMSO, etc.) SolventCheck->Organic Non-polar Aqueous Aqueous (D2O, H2O/D2O) SolventCheck->Aqueous Polar TMS_Ref Use TMS (Internal) Set to 0.00 ppm Organic->TMS_Ref MatrixCheck Sample Matrix Contains Proteins/Lipids? Aqueous->MatrixCheck BindingRisk High Risk of Hydrophobic Binding MatrixCheck->BindingRisk Yes CleanSample Small Molecule / Metabolites MatrixCheck->CleanSample No ExternalRef Use Coaxial Insert (External TMSP/DSS) BindingRisk->ExternalRef pHCheck pH Range? CleanSample->pHCheck Acidic pH < 6 pHCheck->Acidic Neutral pH > 6 pHCheck->Neutral DSS_Ref Use DSS (Internal) More stable at low pH Acidic->DSS_Ref TMSP_Ref Use TMSP (Internal) Set to 0.00 ppm Neutral->TMSP_Ref

Caption: Logic flow for selecting the appropriate internal or external reference based on sample matrix, pH, and solvent conditions.

Part 5: Standard Operating Protocol (SOP)
SOP: Referencing Aqueous Spectra at Variable Temperatures

Objective: Accurate chemical shift referencing when TMSP is compromised or temperature varies.

1. Temperature Calibration (Pre-Experiment):

  • Insert a standard Ethylene Glycol sample (100%).[1]

  • Acquire a single scan 1H spectrum.

  • Measure the chemical shift difference (

    
    ) between the hydroxyl and methylene peaks.[2]
    
  • Calculate actual temperature (

    
    ) using the Bruker/Varian standard equation:
    
    
    
    
  • Note: Ensure your VT gas flow is equilibrated for at least 15 minutes.

2. Sample Measurement:

  • Insert your aqueous sample containing TMSP.

  • Equilibrate to

    
    .
    
  • Acquire spectrum.[1]

3. Referencing (Post-Processing):

  • Method A (Preferred): Find the TMSP singlet. Command the software (e.g., TopSpin cal or MestReNova Reference) to set this peak to 0.00 ppm .

  • Method B (If TMSP is distorted/missing): Find the residual HDO/H

    
    O peak. Set its chemical shift to the value calculated below:
    
    • At 298 K (25°C): Set Water to 4.79 ppm .

    • At 310 K (37°C): Set Water to 4.66 ppm .

    • General Rule: Water shifts upfield by 0.01 ppm per degree Celsius .

References
  • IUPAC Recommendations 2008. Harris, R. K., et al. "Further conventions for NMR shielding and chemical shifts."[4] Pure and Applied Chemistry, 80.1 (2008): 59-84. Link

  • Water Chemical Shift Temperature Dependence. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR chemical shifts of common laboratory solvents as trace impurities." The Journal of Organic Chemistry, 62.21 (1997): 7512-7515. Link

  • Protein Binding of Internal Standards. Matsuura, T., et al. "Appropriateness of DSS and TSP as internal references for 1H NMR studies of molten globule proteins in aqueous media." Journal of Biomolecular NMR, 4.6 (1994): 859-862.[5] Link

  • Temperature Calibration Standards. Ammann, C., Meier, P., & Merbach, A. "A simple multinuclear NMR thermometer." Journal of Magnetic Resonance, 46.2 (1982): 319-321. Link

Sources

Technical Support Center: Minimizing TMSP Binding in Protein NMR

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-PROT-REF-001 Subject: Broadened/Shifted Reference Signals in Proteinaceous Samples Assigned Specialist: Senior Application Scientist, Bio-NMR Division Status: Open

Executive Summary & Diagnostic

The Issue: You are observing line broadening, intensity loss, or chemical shift migration of your internal reference standard (TMSP or TSP-d4) in samples containing serum albumin or other hydrophobic proteins.

The Root Cause: TMSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) contains a hydrophobic trimethylsilyl group. While soluble in water, this group acts as a "lipid-like" ligand. Proteins with hydrophobic pockets—most notably Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) —bind TMSP with high affinity (


).

The Consequence:

  • Exchange Broadening: The TMSP signal becomes a weighted average of the "free" (sharp) and "bound" (broad) states.

  • Quantification Error: The bound fraction is often "NMR invisible" or severely attenuated, leading to overestimation of analyte concentrations if TMSP is the qNMR standard.

  • Shift Errors: The local magnetic environment in the protein pocket shifts the TMSP frequency, distorting the 0.00 ppm reference point.

Decision Matrix: Selecting the Correct Reference Strategy

Do not default to TMSP for protein samples. Use this logic flow to select the correct protocol.

ReferenceSelection Start Start: Protein Sample IsQuant Is Quantitative Accuracy (qNMR) Critical? Start->IsQuant HighThroug Is High Throughput Required? IsQuant->HighThroug No / Moderate Coaxial Protocol A: Coaxial Insert (External Standard) IsQuant->Coaxial Yes (Highest Precision) ERETIC Protocol B: ERETIC/PULCON (Digital Reference) HighThroug->ERETIC Yes DSS Protocol C: DSS (Cautionary) *Only if protein < 10kDa* HighThroug->DSS No

Figure 1: Decision matrix for selecting NMR referencing strategies in proteinaceous matrices.

Protocol A: Coaxial Inserts (The "Gold Standard")

Theory: Physical separation of the reference material from the analyte eliminates binding completely while maintaining the same magnetic field experience (B0).

Required Hardware:

  • Standard 5mm NMR tube (Outer tube).

  • Coaxial Stem Insert (e.g., Wilmad WGS-5BL or Bruker equivalent).

  • Reference Solution: 2 mM TSP-d4 in D₂O.

Step-by-Step Workflow:

  • Prepare the Outer Tube (Analyte):

    • Pipette 500 µL of your protein sample into the standard 5mm tube.

    • Note: Do not add TMSP to this solution.

  • Prepare the Inner Insert (Reference):

    • Using a long-stem syringe (20 gauge or narrower), inject approximately 60 µL of the Reference Solution into the stem of the coaxial insert.

    • Critical: Ensure there are no air bubbles in the active volume of the stem.

  • Assembly:

    • Slowly lower the insert into the outer tube.

    • The reference solution in the stem must align with the sample solution in the outer tube.

    • Cap securely. The insert usually hangs from the top cap.

  • Acquisition & Processing:

    • Lock and shim as usual. Note: Shimming may be slightly more challenging due to the glass walls of the insert.

    • The TMSP signal will appear at 0.00 ppm.[1]

    • Correction: You must apply a volume correction factor if calculating concentration, as the insert displaces sample volume.

Protocol B: ERETIC / PULCON (The Digital Solution)

Theory: ERETIC (Electronic REference To access In vivo Concentrations) generates a synthetic electronic signal. PULCON (Pulse Length-based CONcentration determination) correlates the absolute intensity of your spectrum to an external reference spectrum measured previously. This eliminates the need for any internal chemical reference.[2]

Prerequisites:

  • A stable spectrometer (probe tuning and temperature must be consistent).

  • A "Quant Reference" sample (e.g., 10 mM Maleic Acid or Sucrose in D₂O) measured once per month.

Step-by-Step Workflow:

  • Calibration (The "External" Step):

    • Run a 1D ¹H spectrum of your Quant Reference sample.[3]

    • Process with high precision (zero filling, careful phasing).

    • Calculate the E-Factor (Calibration Factor) using the formula:

      
      
      (Where A=Area, C=Concentration, N=Number of protons, T=Temperature, P=Pulse length).
      
  • Sample Measurement:

    • Insert your protein sample (containing NO TMSP).

    • Tune and Match (ATM) is critical here.

    • Measure the 90° pulse (

      
      ) for this specific sample. Do not assume it is the same as the reference. High salt/protein affects the Q-factor of the probe.
      
    • Acquire the 1D ¹H spectrum.[3][4]

  • Processing:

    • In your software (TopSpin/Mnova), input the E-Factor and the specific

      
       of the protein sample.
      
    • The software calculates the concentration of your analytes based on the absolute intensity relative to the calibration.

Comparative Data: TMSP vs. Alternatives

The following table illustrates the error magnitude introduced by TMSP in albumin-containing samples.

ParameterTMSP (Internal)DSS (Internal)Coaxial InsertERETIC/PULCON
Interaction Mechanism Hydrophobic BindingIonic/Weak HydrophobicNone None
Line Width (Hz) > 2.5 Hz (Broad)~ 1.0 - 1.5 Hz< 0.8 HzN/A (Digital)
Quantification Error -10% to -40% -5% to -10%< 1%< 2%
pH Sensitivity HighLowNoneNone
Sample Recovery ContaminatedContaminatedPure Pure
Frequently Asked Questions (FAQ)

Q: Can I just use DSS instead of TMSP? A: DSS (2,2-Dimethyl-2-silapentane-5-sulfonate) is better because it is charged and less hydrophobic. However, it is not immune. Positively charged residues on proteins can interact with the sulfonate group of DSS. For precise qNMR in plasma/serum, DSS is still considered a compromise.

Q: My TMSP peak is split into two. Why? A: This indicates "Slow Exchange" on the NMR time scale. You are seeing one peak for free TMSP and a separate, broader peak for protein-bound TMSP. Do not integrate either for quantification. Switch to Protocol A (Coaxial).

Q: If I use ERETIC, how do I reference 0.0 ppm without TMSP? A: You have two options:

  • The Formate/Histidine Method: If your sample has a known endogenous metabolite (e.g., Formate at ~8.44 ppm), reference to that.

  • The Frequency Lock Method: Set the carrier frequency based on the deuterium lock signal (e.g., the chemical shift of HDO is temperature-dependent but predictable:

    
     ppm at 25°C).
    

Q: Can I saturate the binding by adding more TMSP? A: Technically, yes. If you add massive excess (e.g., 5 mM TMSP), you saturate the binding sites. However, this creates a massive dynamic range problem where the TMSP signal dwarfs your analyte signals, ruining the digitization of small peaks. This is not recommended.

References
  • Henderson, T. J. (2002).[5] Quantitative NMR Spectroscopy Using Coaxial Inserts Containing a Reference Standard: Purity Determinations for Military Nerve Agents. Analytical Chemistry, 74(4), 1017–1024.

  • Akoka, S., Barantin, L., & Trierweiler, M. (1999). Concentration Measurement by Proton NMR Using the ERETIC Method. Analytical Chemistry, 71(13), 2554–2557.

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135–140.

  • Matsushima, A., et al. (1994). Appropriateness of DSS and TSP as internal references for 1H NMR studies of molten globule proteins in aqueous media. Journal of Biomolecular NMR, 4(6), 859-862.[6]

Sources

TMSP Signal Integrity Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ensuring the integrity of the 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) reference signal in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering interfering signals that compromise data quality and quantification.

Introduction: The Role of TMSP as an Internal Standard

TMSP is the cornerstone for ¹H NMR studies in aqueous solutions (D₂O), serving as the primary internal standard for chemical shift referencing (δ = 0.0 ppm) and, in quantitative NMR (qNMR), for concentration measurement.[1][2] An ideal TMSP signal is a sharp, symmetrical singlet. Any deviation from this—such as peak broadening, shifting, or the appearance of nearby signals—indicates the presence of interfering substances that can severely impact the accuracy and reproducibility of your results.[3] This guide will help you diagnose and resolve these common issues.

Troubleshooting Guide: Diagnosing and Resolving TMSP Signal Interference

This section addresses specific problems in a question-and-answer format, providing both the underlying cause and actionable protocols.

Question 1: My TMSP signal isn't a sharp singlet. It's broad, shifted from 0.0 ppm, or split. What is the most likely cause?

Answer: The most common cause of a distorted TMSP signal in biological samples (e.g., serum, plasma, cell lysates) is interaction with macromolecules like proteins and lipids.[3]

  • Causality (The "Why"): The trimethylsilyl group of TMSP is hydrophobic and can non-covalently bind to hydrophobic pockets on proteins. When TMSP binds, its molecular tumbling rate slows down dramatically. In NMR, slow tumbling leads to faster transverse relaxation (shorter T₂), which manifests as significant peak broadening.[3][4] If the exchange rate between the bound and free states of TMSP is slow on the NMR timescale, you may even see two distinct signals—a sharp one for free TMSP and a very broad one for the bound state. Partial binding can also lead to an observable shift in the signal's position.

Question 2: How can I remove protein interference and restore a sharp TMSP signal?

Answer: The most effective method is to remove the macromolecules from your sample before adding the TMSP standard, using ultrafiltration. This physically separates the small-molecule metabolites you want to study from the larger proteins and lipids that cause interference.[5]

  • Select the Right Device: Choose a centrifugal filter unit with a molecular weight cut-off (MWCO) appropriate for your needs. A 3 kDa or 10 kDa MWCO is standard for removing most proteins while retaining small-molecule metabolites.

  • Pre-condition the Filter (Optional but Recommended): To remove potential manufacturing residues like glycerol, wash the filter unit by adding 500 µL of high-purity water (or buffer), centrifuging according to the manufacturer's instructions, and discarding the filtrate. Repeat this step twice.

  • Sample Loading: Pipette your biological sample (e.g., 400 µL of serum) into the upper chamber of the filter unit.

  • Centrifugation: Centrifuge the unit according to the manufacturer's protocol (e.g., 14,000 x g for 15-30 minutes at 4°C). The exact time will depend on the sample viscosity and MWCO.

  • Collect Filtrate: The clear, protein-free filtrate is collected in the lower tube. This contains your metabolites of interest.

  • Prepare NMR Sample: Take a defined volume of the filtrate (e.g., 540 µL) and add your deuterated solvent containing TMSP (e.g., 60 µL of a D₂O stock solution) to a final volume of 600 µL for a standard 5 mm NMR tube.[6]

  • Vortex and Transfer: Gently vortex the final mixture and transfer it into a clean, high-quality NMR tube.

  • Self-Validation: After this procedure, the TMSP signal in your NMR spectrum should appear as a sharp, symmetrical singlet at 0.0 ppm. The broad, underlying signals from macromolecules in the original spectrum will also be absent.[7]

cluster_prep Sample Preparation cluster_nmr NMR Sample Finalization Start Start with Biological Sample (e.g., Serum) Filter Load Sample into 3-10 kDa MWCO Filter Unit Start->Filter Centrifuge Centrifuge per Manufacturer's Protocol (e.g., 14,000 x g, 20 min, 4°C) Filter->Centrifuge Collect Collect Protein-Free Filtrate Centrifuge->Collect Add_Std Mix Filtrate with D₂O + TMSP Stock Solution Collect->Add_Std Transfer Transfer to High-Quality 5 mm NMR Tube Add_Std->Transfer Acquire Acquire NMR Spectrum Transfer->Acquire

Caption: Centrifugal ultrafiltration workflow for removing protein interference.

Question 3: I see several unexpected, sharp peaks in my spectrum. They are not from my analyte. What are they and how do I get rid of them?

Answer: These signals are almost certainly from chemical contaminants introduced during sample preparation. Prevention through meticulous lab practice is the best solution.

  • Causality (The "Why"): NMR is extremely sensitive. Trace amounts of common laboratory substances can produce significant signals.[8]

    • Solvents: Residual solvents from purification (ethyl acetate, acetone, hexane) are very common.[9]

    • Grease: Silicone or hydrocarbon grease from glassware joints.[10]

    • Plasticizers: Leached from low-quality plastic tubes or pipette tips.

    • Dust/Particulates: Solid particles in the sample will not produce sharp signals themselves but will degrade the magnetic field homogeneity, causing all peaks (including TMSP) to broaden and have poor line shape.[11]

  • Glassware and Tube Cleaning: Use only high-quality, clean NMR tubes. Do not use scratched tubes.[12] Wash tubes with a suitable solvent (e.g., acetone), then oven-dry them horizontally at a low temperature (<100°C) or, ideally, by passing filtered nitrogen gas through them to avoid distortion.[12]

  • Dissolution: Dissolve your sample in a clean glass vial, not directly in the NMR tube if possible. Use high-purity deuterated solvents.[13]

  • Filtration (CRITICAL STEP): Always filter your final sample solution directly into the NMR tube.

    • Take a clean Pasteur pipette and tightly pack a small plug of glass wool or a piece of a lint-free wipe (e.g., Kimwipe) into the narrow section. Do not use cotton wool, as solvents can leach impurities from it.

    • Carefully pipette your sample through this filter into the NMR tube. This will remove dust, fibers, and any undissolved particulate matter.

  • Handling: Handle the NMR tube by the top to avoid transferring fingerprints or grease onto the active region.[12] Cap the tube securely to prevent solvent evaporation and contamination.[13]

Start Unexpected Peak(s) Observed in NMR Spectrum CheckBroad Are ALL peaks broad (including TMSP)? Start->CheckBroad CheckSharp Are the peaks sharp singlets, doublets, or multiplets? Start->CheckSharp CheckBroad->CheckSharp No Particulates Probable Cause: Particulate matter or paramagnetic impurities. Solution: Re-prepare sample, ensuring rigorous filtration. CheckBroad->Particulates Yes Contaminant Probable Cause: Solvent or grease contamination. Action: Consult impurity chemical shift tables. Re-purify analyte and follow strict sample prep protocols. CheckSharp->Contaminant Yes End Clean Spectrum Particulates->End Contaminant->End

Caption: Decision tree for identifying the source of interfering signals.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that an interfering signal has been successfully removed?

  • A1: Visually inspect the NMR spectrum. For protein removal, the broad humps in the baseline should be gone, and the TMSP signal should be a sharp singlet at 0.0 ppm. For contaminant removal, the spurious sharp peaks should be absent. For quantitative work, you can also integrate the TMSP peak; its area should now be consistent and proportional to its known concentration.

Q2: Are there alternatives to TMSP if I cannot resolve the interference?

  • A2: Yes. The most common alternative for aqueous samples is DSS (2,2-dimethyl-2-silapentane-5-sulfonate).[14] However, be aware that DSS also suffers from the same protein-binding issues as TMSP.[3] Therefore, switching the standard is not a substitute for proper sample preparation like ultrafiltration. For non-aqueous organic solvents, tetramethylsilane (TMS) is the universal standard.[15][16]

Q3: My entire spectrum is poor, with broad peaks everywhere, not just TMSP. Is this an interference issue?

  • A3: This is likely a problem with the sample itself or the spectrometer, not a specific chemical interference with TMSP. Common causes include:

    • Poor Shimming: The magnetic field is not homogeneous. Re-shimming the instrument is necessary.[17]

    • Particulate Matter: Suspended solids in the sample. The solution is to re-prepare the sample and filter it properly.[11][17]

    • Paramagnetic Species: Presence of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) causes severe line broadening for all signals.[6]

    • High Sample Concentration: Very concentrated, viscous samples lead to slower molecular tumbling and broader lines. Diluting the sample can help.[13][17]

Q4: Can the chemical shift of TMSP change with temperature or solvent conditions?

  • A4: Yes, slightly. The chemical shift of reference standards, including TMSP and TMS, can be influenced by temperature and the bulk magnetic susceptibility of the solvent.[18][19] While these shifts are generally minor (often <0.02 ppm), it is crucial for high-precision work to maintain a constant temperature and always report the solvent used. For the most accurate comparisons between different samples, they should be run under identical conditions.[19]

Summary of TMSP Troubleshooting

Observed Problem Probable Cause Primary Solution
Broad, shifted, or split TMSP signalBinding to proteins/macromoleculesPerform ultrafiltration (e.g., 3 kDa MWCO) on the sample before adding TMSP.
Unexpected sharp peaksChemical contaminationRe-prepare sample using strict cleaning and filtration protocols. Consult chemical shift tables for contaminant identification.[10][20]
All peaks in spectrum are broadPoor shimming, particulates, paramagnetic ions, or high viscosityRe-shim the spectrometer. If unresolved, re-prepare and filter the sample; consider dilution.[17]
TMSP signal is weakLow TMSP concentration or poor spectral signal-to-noiseCheck TMSP stock solution concentration. Increase the number of scans during acquisition.

References

  • Trimethylsilylpropanoic acid - Wikipedia. Wikipedia. [Link]

  • NMR Sample Preparation. Bruker. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Heriot-Watt University. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • Hoffman, R. E. Variations on the chemical shift of TMS. Journal of Magnetic Resonance. [Link]

  • Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Chemistry Stack Exchange. [Link]

  • Can we use any other internal reference other than TMS for NMR spectroscopy? Quora. [Link]

  • Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? ResearchGate. [Link]

  • NMR chemical shift calibr
  • Ye, T., et al. “Add to Subtract”: A Simple Method to Remove Complex Background Signals from the 1H Nuclear Magnetic Resonance Spectra of Mixtures. PLoS One. [Link]

  • TMSP-2,2,3,3-D4-1G. Norell NMR Tubes. [Link]

  • Stacked 1 H NMR spectra of the trimethylsilyl resonance of (a) DSA and... ResearchGate. [Link]

  • Tidwell, T. T. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Reducing signal interference in complex NMR spectra. SLU Library. [Link]

  • Efficient removal of unwanted signals in NMR spectra using the filter diagonalization method. Wiley Online Library. [Link]

  • A Brief on The NMR Spectroscopy of Proteins. Conduct Science. [Link]

  • Standardization of chemical shifts of TMS and solvent signals in NMR solvents. EPFL. [Link]

  • The TMSP and spectra in NMR. ResearchGate. [Link]

  • Reducing signal interference in complex NMR spectra. SLUpub. [Link]

  • External Dynamic InTerference Estimation and Removal (EDITER) for low field MRI. PLoS One. [Link]

  • Chemical shift referencing. University of Ottawa. [Link]

  • Active elimination of radio frequency interference for improved signal-to-noise ratio for in-situ NMR experiments in strong magnetic field gradients. ResearchGate. [Link]

  • NMR CASE Troubleshooting Guide. Bruker. [Link]

  • Introduction to NMR spectroscopy of proteins. Duke University. [Link]

  • Biomolecular NMR. University of California, Santa Barbara. [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • Troubleshooting Acquisition Related Problems. University of Wisconsin-Madison. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Caltech. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

Sources

Validation & Comparative

Beyond the Singlet: The Hidden Liabilities of TSP in Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) has long been the default internal reference standard for aqueous NMR metabolomics due to its solubility, low cost, and sharp singlet at 0.00 ppm. However, in the context of complex biological fluids (plasma, serum, cell lysates), TSP functions as a "Trojan Horse." Its lipophilic trimethylsilyl moiety drives it to bind non-covalently with macromolecules, particularly albumin, leading to severe line broadening and quantitative underestimation.

This guide objectively compares TSP against its primary alternatives—DSS, ERETIC, and Coaxial Inserts—and provides a self-validating experimental protocol to determine when TSP must be abandoned in favor of robust alternatives.

The Mechanism of Failure: The Hydrophobic Trap

To understand the limitations of TSP, one must look beyond its chemical shift and at its physical chemistry. While the propionate tail provides water solubility, the trimethylsilyl (TMS) head group is highly hydrophobic.

In protein-rich matrices (e.g., blood plasma), TSP acts as a ligand. It undergoes fast-to-intermediate exchange between the free solution state and hydrophobic pockets within proteins (such as Human Serum Albumin).

The "Binding Effect" Visualization

The following diagram illustrates the kinetic pathway that degrades the TSP signal.

TSP_Binding_Mechanism TSP_Free Free TSP (Sharp Singlet, T2 long) Complex TSP-Protein Complex (Hydrophobic Pocket) TSP_Free->Complex k_on (Hydrophobic Interaction) Signal Observed Signal (Broadened, Intensity Loss) TSP_Free->Signal Weighted Average Protein Serum Protein (e.g., Albumin) Protein->Complex Complex->TSP_Free k_off Complex->Signal Population Averaging

Figure 1: The kinetic equilibrium of TSP binding. The exchange between free and bound states shortens the transverse relaxation time (T2), causing peak broadening and area underestimation.

Comparative Analysis: TSP vs. Alternatives

The following analysis evaluates TSP against the three most common alternatives in quantitative NMR (qNMR).

Table 1: Performance Matrix
FeatureTSP (Trimethylsilyl propionate)DSS (Dimethyl-silapentane-sulfonate)ERETIC / PULCON (Electronic Reference)Coaxial Insert (External Standard)
Primary Interaction Hydrophobic Binding (High)Hydrophobic Binding (Moderate)None (Virtual Signal)None (Physical Barrier)
pH Stability Poor (pKa ~4.8, drift < pH 6)Excellent (Sulfonic acid, stable pH 1-13)N/AExcellent
Quantification Accuracy <90% in plasma (without extraction)<95% in plasma>99% (Matrix Independent)>98% (Volume dependent)
Temperature Sensitivity High (Shift drifts with Temp)ModerateNoneN/A
Cost LowLowHigh (Requires License/Setup)Moderate (Consumable)
Deep Dive: The Alternatives
1. DSS (The Structural Cousin)

DSS is structurally similar to TSP but replaces the carboxylic acid with a sulfonic acid.

  • The Advantage: DSS is far more robust to pH changes. If your sample pH varies between 2 and 7, TSP’s chemical shift may drift, complicating alignment. DSS remains fixed.

  • The Limitation: Like TSP, DSS contains a silyl tail that binds to proteins. It is not a solution for protein-binding artifacts.

2. ERETIC / PULCON (The Digital Solution)

Electronic Reference To access In vivo Concentrations (ERETIC) generates a synthetic radiofrequency signal during acquisition.

  • The Advantage: It physically does not exist in the tube. It cannot bind to proteins, it cannot degrade, and it does not overlap with analyte signals.

  • The Limitation: It requires precise probe calibration and volume correction. If the sample is conductive (high salt), the Q-factor changes, requiring pulse-width calibration (PULCON).

3. Coaxial Inserts (The Physical Barrier)

A thin glass capillary containing the reference (e.g., TSP in D2O) is inserted into the NMR tube.

  • The Advantage: Total physical separation. TSP never touches the protein.

  • The Limitation: Reduces active sample volume (sensitivity loss) and can degrade magnetic field homogeneity (shimming difficulties).

Experimental Validation Protocol: The "Spike-Recovery" Test

As a scientist, you should not assume TSP is failing; you must prove it. If you are working with a new biological matrix (e.g., cell lysate, cerebrospinal fluid), execute this self-validating protocol before starting your study.

Protocol: Standard Addition Linearity Check

Objective: Determine if matrix interactions are quenching the TSP signal.

Reagents:

  • Matrix Sample (e.g., Pooled Plasma).

  • TSP Stock Solution (100 mM in D2O).

Workflow:

  • Preparation: Aliquot 500 µL of matrix into 5 separate Eppendorf tubes.

  • Spiking: Add TSP stock to create a concentration gradient: 0 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM.

    • Crucial: Keep total volume addition constant (add D2O to balance) to avoid dilution errors.

  • Acquisition: Run 1H-NMR (NOESY-presat) with a relaxation delay (d1) of at least 5 seconds (5 x T1).

  • Analysis: Integrate the TSP peak (-0.02 to 0.02 ppm).

  • Plotting: Plot Integral Area (Y) vs. Theoretical Concentration (X) .

Interpretation:

  • Pass:

    
     AND the Y-intercept is at zero (or background level).
    
  • Fail (Binding): The curve is non-linear (plateaus at low concentrations) or the slope is significantly lower than a water-control reference line.

Decision Framework

Use this logic flow to select the correct reference standard for your specific application.

Reference_Selection_Flow Start Select Sample Matrix ProteinCheck Is High Protein Present? (Plasma, Serum, Lysate) Start->ProteinCheck Extraction Can you Deproteinize? (Ultrafiltration/Methanol) ProteinCheck->Extraction Yes pHCheck Is pH Variable or < 6.0? ProteinCheck->pHCheck No (Urine/Extracts) Extraction->pHCheck Yes UseERETIC USE ERETIC or Coaxial Insert Extraction->UseERETIC No (Must measure intact) UseDSS USE DSS pHCheck->UseDSS Yes UseTSP USE TSP pHCheck->UseTSP No (Stable Neutral pH)

Figure 2: Decision tree for selecting the optimal NMR reference standard based on matrix composition and pH stability.

References

  • Beckonert, O., et al. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols, 2(11), 2692–2703. [Link]

  • Alum, D., et al. (2008). Evaluation of the ERETIC Method as an Improved Quantitative Reference for 1H HR-MAS Spectroscopy of Prostate Tissue. Magnetic Resonance in Medicine, 59(6), 1274–1283. [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[1][2] Journal of Biomolecular NMR, 6, 135–140. (Discusses DSS vs TSP pH stability). [Link]

  • Live, D. H., et al. (1984). Appropriateness of DSS and TSP as internal references for 1H NMR studies of molten globule proteins in aqueous media. Journal of the American Chemical Society. [Link] (General reference for protein-standard interaction).

Sources

A Senior Application Scientist's Guide to Evaluating the Purity of Trimethylsilyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of reagents is not merely a matter of quality control; it is a cornerstone of reliable and reproducible scientific outcomes. Trimethylsilyl propionate (TMSP), a versatile silylating agent and a crucial component in various analytical and synthetic applications, is no exception.[1] Its efficacy in protecting functional groups, enhancing volatility for gas chromatography (GC), and serving as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy is directly correlated with its purity.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive evaluation of the methodologies available for assessing the purity of TMSP, offering a comparative analysis supported by experimental insights to empower researchers in making informed decisions.

The Significance of Purity in TMSP Applications

The presence of impurities in TMSP can have significant downstream consequences. In silylation reactions, reactive impurities can lead to the formation of unwanted byproducts, complicating purification and reducing yields.[3] When used as an internal standard in quantitative NMR (qNMR), any impurity with a proton signal can interfere with accurate quantification.[4] Furthermore, the stability of TMSP can be compromised by the presence of synthetic precursors or degradation products, impacting its shelf-life and performance.[5] Therefore, a robust and accurate assessment of TMSP purity is paramount.

A Comparative Overview of Purity Assessment Techniques

The determination of TMSP purity can be approached through several analytical techniques, each with its own set of advantages and limitations. The primary methods employed are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Other supplementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Karl Fischer titration, and elemental analysis provide a more complete purity profile.

Analytical Technique Principle Information Provided Advantages Limitations
GC-FID Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds in a flame.Percentage purity based on the relative peak area of all volatile components.High resolution, high sensitivity for volatile organic compounds, well-established methodology.Destructive, requires derivatization for non-volatile impurities, response factor can vary between compounds.
qNMR The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Absolute purity determination against a certified reference material, structural information on impurities.Non-destructive, provides structural information, universal detector for soluble compounds, no need for identical reference standards.[4]Lower sensitivity than GC for trace impurities, requires a high-purity internal standard.
GC-MS Combines the separation power of GC with the identification capabilities of mass spectrometry.Identification of unknown impurities based on their mass spectra.High sensitivity and specificity for impurity identification.Primarily qualitative without appropriate standards, can be more complex to quantify accurately than GC-FID.
Karl Fischer Titration Chemical reaction of water with an iodine-sulfur dioxide-base reagent.Precise quantification of water content.Highly specific and accurate for water determination.Only measures water content.
Elemental Analysis Combustion of the sample and quantification of the resulting gases to determine the elemental composition (e.g., C, H, Si).Confirmation of the elemental composition and can indicate the presence of inorganic impurities.Provides fundamental compositional data.Does not distinguish between the target molecule and organic impurities with the same elemental composition.

In-Depth Analysis of Key Methodologies

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a cornerstone technique for assessing the purity of volatile compounds like TMSP.[1] The principle lies in separating the components of a sample in a heated column and then detecting them as they elute by burning them in a hydrogen-air flame. The resulting ions generate a current that is proportional to the amount of organic material present.

The choice of a non-polar or mid-polar capillary column is critical for achieving optimal separation of TMSP from potential impurities. A typical temperature program would start at a low temperature to resolve volatile impurities and then ramp up to elute TMSP and any less volatile components. The injector and detector temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation.

A robust GC-FID method for TMSP purity should include the analysis of a known standard to verify retention time and response. The peak shape of the TMSP should be symmetrical, indicating good chromatographic performance. The area percentage of the main peak, after accounting for any solvent peaks, provides a direct measure of purity among the volatile components.

GC_FID_Workflow cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis Prep Dilute TMSP in a suitable solvent (e.g., Dichloromethane) Injection Inject sample into GC Prep->Injection Separation Separation on capillary column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate % Purity = (Area_TMSP / Total Area) * 100 Integration->Calculation

Caption: Workflow for TMSP purity analysis by GC-FID.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary ratio method for purity assessment, offering a direct and non-destructive way to quantify a substance without the need for an identical reference standard.[4] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.

For an accurate qNMR experiment, several parameters must be carefully controlled. A long relaxation delay (D1) is crucial to ensure that all protons have fully relaxed between scans, leading to accurate integration. The choice of a certified internal standard with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals is paramount. The sample and standard must be accurately weighed using a calibrated microbalance.[6]

The qNMR experiment's validity can be cross-checked by integrating multiple, well-resolved signals from the TMSP molecule and the internal standard. The calculated purity values from different signal pairs should be consistent. The ¹H NMR spectrum also provides a qualitative assessment of purity by revealing the presence of any proton-containing impurities.

qNMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Calculation Weighing Accurately weigh TMSP and internal standard Dissolving Dissolve in deuterated solvent Weighing->Dissolving Acquisition Acquire ¹H NMR spectrum with optimized parameters (e.g., long D1) Dissolving->Acquisition Processing Phase and baseline correct the spectrum Acquisition->Processing Integration Integrate signals of TMSP and internal standard Processing->Integration Calculation Calculate purity using the qNMR equation Integration->Calculation

Caption: Workflow for TMSP purity analysis by qNMR.

Identifying Potential Impurities in TMSP

A comprehensive purity evaluation requires an understanding of the potential impurities that may be present in TMSP. These can originate from the synthesis process, degradation, or improper storage.

Potential Impurities in Trimethylsilyl Propionate:

Impurity Potential Origin Significance
Propionic Acid Unreacted starting material from synthesis.Can affect the performance of silylation reactions and alter the pH of solutions.
Trimethylsilanol (TMSOH) Hydrolysis of TMSP in the presence of moisture.[7]Can self-condense to form hexamethyldisiloxane and may interfere with silylation reactions.
Hexamethyldisiloxane (HMDSO) Self-condensation of trimethylsilanol or as a byproduct of synthesis.[8]A common impurity in silylating agents that can affect the overall purity.
Unidentified Synthesis Byproducts Side reactions during the manufacturing process.Can have unknown reactivity and interfere with applications.
Water Absorption from the atmosphere or from solvents used in synthesis.Promotes the hydrolysis of TMSP.[7]

Experimental Protocols

Protocol 1: Purity Determination of TMSP by GC-FID

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

2. Reagents:

  • Dichloromethane (GC grade) or other suitable solvent.

  • Helium or Nitrogen (high purity) as carrier gas.

  • Hydrogen and Air (high purity) for FID.

3. Standard and Sample Preparation:

  • Prepare a stock solution of TMSP at approximately 10 mg/mL in dichloromethane.

  • Prepare a working solution by diluting the stock solution to approximately 1 mg/mL.

4. GC-FID Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C

5. Data Analysis:

  • Integrate all peaks in the chromatogram, excluding the solvent peak.

  • Calculate the purity of TMSP using the area percent method: Purity (%) = (Area of TMSP peak / Total area of all peaks) x 100

Protocol 2: Purity Determination of TMSP by qNMR

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher).

2. Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v TMS or another suitable deuterated solvent.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of TMSP into a clean, dry vial using a calibrated analytical microbalance.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard 90° pulse sequence.

  • Relaxation Delay (D1): ≥ 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans (NS): 8 or 16 (sufficient to achieve a good signal-to-noise ratio).

  • Acquisition Time (AQ): ≥ 3 seconds.

5. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of TMSP (e.g., the singlet from the trimethylsilyl protons) and the internal standard.

  • Calculate the purity of TMSP using the following equation:

    Purity_TMSP (%) = (I_TMSP / I_std) * (N_std / N_TMSP) * (MW_TMSP / MW_std) * (m_std / m_TMSP) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Certified purity of the internal standard

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and reliable evaluation of Trimethylsilyl propionate purity, a multi-faceted approach is recommended. While GC-FID provides a robust and sensitive method for quantifying volatile organic impurities, qNMR offers the distinct advantage of providing an absolute purity value against a certified reference material and valuable structural information about any proton-containing impurities. The identification of unknown impurities is best achieved through GC-MS. Furthermore, specific quantification of water content by Karl Fischer titration and confirmation of elemental composition through elemental analysis contribute to a complete and self-validating purity assessment. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most appropriate methodology to ensure the quality and reliability of their TMSP, ultimately contributing to the integrity of their scientific endeavors.

References

  • Chem-Impex. Trimethylsilyl propionate. [Link]

  • Spectral Service AG. Purity Testing & Quantitative NMR Analysis. [Link]

  • Gelest, Inc. General Silylation Procedures. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Hexamethyldisiloxane: Synthesis and Applications. [Link]

  • ResearchGate. GC-FID analysis of propionate concentrations in the supernatant of... [Link]

  • PubChem. Trimethylsilanol. [Link]

  • PubMed. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. [Link]

  • Royal Society of Chemistry. Spectrokinetic insights into the effect of H2O on silylation of silica filler. [Link]

  • Grokipedia. Trimethylsilylpropanoic acid. [Link]

  • PubChem. Sodium 3-(trimethylsilyl)propionate. [Link]

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

  • Gelest, Inc. 3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. [Link]

  • Shimadzu. Analysis of Essential Oil Using GC-MS/FID Detector Splitting System. [Link]

  • ResearchGate. Determination of Silicon in Organosilicon Compounds. [Link]

  • Scales and Balances. Karl Fischer Titration vs. Moisture Analysers. [Link]

  • PubMed. Preparation, identification, and quantitative NMR determination of silyl derivatives... [Link]

  • LCGC International. Application Notes: GC. [Link]

  • Semantic Scholar. Chiral silylation reagents for the determination of absolute configuration by NMR spectroscopy. [Link]

  • Asian Journal of Research in Chemistry. Analytical Method Validation: Collation between International Guidelines. [Link]

  • ResearchGate. Stability and Degradation Studies for Drug and Drug Product. [Link]

  • ResearchGate. Chapter 11 Methods for silicon analysis in plants, soils, and fertilizers. [Link]

  • University of Illinois Chicago. Purity by Absolute qNMR Instructions. [Link]

  • PubChem. 3-Trimethylsilylpropanoate. [Link]

  • RJPT. Significance of Stability Studies on Degradation Product. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • Greyhound Chromatography. Chem Service Inc Organic Certified Analytical Reference Standards. [Link]

  • ResearchGate. Comparison between Karl Fischer and refractometric method for determination of water content in honey. [Link]

  • NIH. Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples. [Link]

  • Agilent Technologies. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. [Link]

  • ResearchGate. Silylating Agents. [Link]

  • Medistri SA. GC/MS Identification of Impurities. [Link]

  • ResearchGate. Trace Element Analysis in Crystalline Silicon. [Link]

  • CPAChem. Organic CRM. [Link]

  • The Pharma Innovation Journal. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylsilyl propionate
Reactant of Route 2
Reactant of Route 2
Trimethylsilyl propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.